molecular formula C6HF4KO B1352113 Potassium 2,3,5,6-tetrafluorophenolate CAS No. 42289-34-9

Potassium 2,3,5,6-tetrafluorophenolate

Cat. No.: B1352113
CAS No.: 42289-34-9
M. Wt: 204.16 g/mol
InChI Key: ISDZZAZYUPHOFG-UHFFFAOYSA-M
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Description

Potassium 2,3,5,6-tetrafluorophenolate is a useful research compound. Its molecular formula is C6HF4KO and its molecular weight is 204.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

potassium;2,3,5,6-tetrafluorophenolate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2F4O.K/c7-2-1-3(8)5(10)6(11)4(2)9;/h1,11H;/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISDZZAZYUPHOFG-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1F)F)[O-])F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6HF4KO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10404858
Record name Potassium 2,3,5,6-tetrafluorophenolate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42289-34-9
Record name Potassium 2,3,5,6-tetrafluorophenolate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10404858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Senior Application Scientist's Guide to Potassium 2,3,5,6-tetrafluorophenolate: Synthesis, Properties, and Applications in Advanced Organic Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of Potassium 2,3,5,6-tetrafluorophenolate, a key reagent in modern organic synthesis and drug development. The document details the synthesis of its precursor, 2,3,5,6-tetrafluorophenol, and the subsequent formation of the potassium salt. Key physicochemical properties, reactivity, and handling considerations are discussed. A significant focus is placed on its application as a powerful nucleophile in aromatic substitution reactions and its pivotal role in the formation of activated esters for bioconjugation and peptide synthesis. This guide is intended for researchers, scientists, and professionals in the fields of chemical synthesis and drug discovery, offering both theoretical insights and practical, field-proven protocols.

Introduction: The Strategic Importance of Fluorinated Phenoxides

The introduction of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties. This has led to a surge in the development and application of fluorinated building blocks in medicinal chemistry and materials science. Among these, fluorinated phenoxides have emerged as particularly valuable reagents. This compound, the potassium salt of 2,3,5,6-tetrafluorophenol, is a noteworthy example. The electron-withdrawing nature of the four fluorine atoms significantly increases the acidity of the parent phenol, rendering the corresponding phenoxide a stable yet highly reactive nucleophile. This unique combination of properties makes it an indispensable tool for the construction of complex molecular architectures.

This guide will delve into the essential technical aspects of this compound, providing the reader with a robust understanding of its synthesis, characteristics, and diverse applications.

Synthesis and Physicochemical Properties

The journey to utilizing this compound begins with the synthesis of its precursor, 2,3,5,6-tetrafluorophenol. Subsequently, a straightforward acid-base reaction yields the desired potassium salt.

Synthesis of 2,3,5,6-Tetrafluorophenol

Several synthetic routes to 2,3,5,6-tetrafluorophenol have been reported, with the choice of method often depending on the availability of starting materials and the desired scale of the reaction. One common and efficient method involves the reaction of 1,2,4,5-tetrafluorobenzene with an organolithium reagent, followed by reaction with a borate ester and subsequent oxidation.

Experimental Protocol: Synthesis of 2,3,5,6-Tetrafluorophenol [1]

  • Step 1: Lithiation and Borylation. In a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1,2,4,5-tetrafluorobenzene in an anhydrous ether solvent such as tetrahydrofuran (THF). Cool the solution to a low temperature (typically -70 to -80 °C). Slowly add a solution of an organolithium reagent, such as n-butyllithium, while maintaining the low temperature. After a period of stirring, add a trialkyl borate (e.g., tri-n-propyl borate) to the reaction mixture. Allow the reaction to proceed for several hours, gradually warming to a slightly higher temperature (e.g., -30 to -40 °C).

  • Step 2: Oxidative Workup. Quench the reaction by the addition of an aqueous acid (e.g., sulfuric acid). To the resulting mixture, carefully add an oxidizing agent such as hydrogen peroxide. The reaction is then warmed and stirred for an extended period to ensure complete conversion.

  • Step 3: Purification. After the reaction is complete, the organic phase is separated, and the aqueous phase is extracted with a suitable organic solvent. The combined organic extracts are washed, dried, and concentrated. The crude product can be purified by distillation or recrystallization to yield pure 2,3,5,6-tetrafluorophenol.

Synthesis_of_Tetrafluorophenol

Preparation of this compound

The formation of the potassium salt is a classic acid-base reaction. The increased acidity of 2,3,5,6-tetrafluorophenol (pKa ≈ 5.5) allows for its deprotonation by a variety of potassium bases.

Experimental Protocol: Preparation of this compound

  • Step 1: Reaction Setup. In a suitable reaction vessel, dissolve 2,3,5,6-tetrafluorophenol in a polar aprotic solvent such as tetrahydrofuran (THF) or acetonitrile.

  • Step 2: Deprotonation. To the stirred solution, add one equivalent of a potassium base. Potassium hydroxide (KOH) or potassium carbonate (K₂CO₃) are commonly used. The reaction is typically exothermic and should be controlled.

  • Step 3: Isolation. The potassium salt may precipitate from the reaction mixture, or the solvent can be removed under reduced pressure to yield the solid product. The resulting this compound should be stored in a desiccator as it can be hygroscopic.

Salt_Formation

Physicochemical Properties

A summary of the key physicochemical properties of 2,3,5,6-tetrafluorophenol is presented in the table below. While specific data for the potassium salt is less commonly reported, its properties can be inferred from the parent phenol and general knowledge of ionic salts.

PropertyValue (for 2,3,5,6-Tetrafluorophenol)
CAS Number 769-39-1
Molecular Formula C₆H₂F₄O
Molecular Weight 166.07 g/mol
Appearance White crystalline solid
Melting Point 37-39 °C
Boiling Point 140 °C
pKa ~5.5

Note: The potassium salt (CAS 42289-34-9) is expected to be a white to off-white solid with a much higher melting point and greater solubility in polar solvents compared to the parent phenol.

Spectroscopic Characterization
  • ¹H NMR (of 2,3,5,6-Tetrafluorophenol): A single peak corresponding to the phenolic proton, the chemical shift of which is solvent-dependent.

  • ¹³C NMR (of 2,3,5,6-Tetrafluorophenol): Characteristic signals for the fluorinated aromatic carbons, showing coupling with the fluorine atoms.

  • ¹⁹F NMR (of 2,3,5,6-Tetrafluorophenol): Signals in the typical range for fluorinated aromatic compounds.

  • FTIR (of 2,3,5,6-Tetrafluorophenol): A broad O-H stretching band, along with strong C-F and aromatic C-C stretching vibrations.

For the potassium salt, the broad O-H stretch in the FTIR spectrum would be absent. The NMR spectra would show shifts in the signals of the aromatic ring due to the deprotonation of the hydroxyl group.

Applications in Organic Synthesis and Drug Development

This compound is a versatile reagent with significant applications in both academic research and industrial processes. Its utility stems from its enhanced nucleophilicity compared to the parent phenol and the advantageous properties imparted by the fluorine atoms.

Nucleophilic Aromatic Substitution (SNAr) Reactions

The electron-deficient nature of the tetrafluorophenyl ring makes it susceptible to nucleophilic attack, a reaction that is generally difficult for non-activated aromatic rings. The phenoxide is a potent nucleophile that can displace leaving groups on other electron-deficient aromatic or heteroaromatic systems.

SNAr_Reaction

This reactivity is particularly useful for the synthesis of complex diaryl ethers, which are common motifs in pharmaceuticals and agrochemicals.

Formation of Activated Esters for Bioconjugation

A paramount application of the 2,3,5,6-tetrafluorophenoxy moiety is in the formation of activated esters for the labeling and cross-linking of biomolecules, especially proteins and peptides. The tetrafluorophenyl (TFP) ester is an excellent leaving group, facilitating the acylation of nucleophilic residues on biomolecules, such as the epsilon-amino group of lysine.

One notable example is the use of a tetrafluorophenolate of N,N'-bis[2-hydroxy-5-(carboxyethyl)benzyl]ethylenediamine-N,N'-diacetic acid (HBED-CC) for the conjugation of the chelator to antibodies for subsequent radiolabeling with Gallium-68.

Workflow: TFP Ester Formation and Bioconjugation

  • Step 1: Activation. A carboxylic acid is reacted with 2,3,5,6-tetrafluorophenol in the presence of a coupling agent (e.g., a carbodiimide) to form the TFP ester.

  • Step 2: Conjugation. The purified TFP ester is then reacted with the target biomolecule (e.g., a protein) in a suitable buffer. The amino groups of the protein displace the tetrafluorophenolate to form a stable amide bond.

  • Step 3: Purification. The resulting bioconjugate is purified to remove any unreacted starting materials and byproducts.

Bioconjugation_Workflow

Safety and Handling

As with all chemical reagents, proper safety precautions must be observed when handling this compound and its precursor.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place. The potassium salt is hygroscopic and should be protected from moisture.

Conclusion

This compound is a powerful and versatile reagent in the arsenal of the modern synthetic chemist. Its unique electronic properties, conferred by the polyfluorinated aromatic ring, make it an excellent nucleophile for the construction of complex molecules and a precursor to highly efficient activating groups for bioconjugation. A thorough understanding of its synthesis, properties, and reactivity, as outlined in this guide, will enable researchers to leverage its full potential in their synthetic endeavors, from the development of novel pharmaceuticals to the creation of advanced materials.

References

  • CN104926617A - Synthesis method for 2,3,5,6-tetrafluorophenol. ()

Sources

The Unseen Influence: A Technical Guide to Fluorinated Phenoxides in Organic Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal and materials chemistry. Among the vast array of fluorinated building blocks, fluorinated phenoxides represent a class of reagents with nuanced yet profound effects on chemical reactivity and molecular properties. This guide provides an in-depth exploration of the core features of fluorinated phenoxides, moving beyond a superficial overview to dissect the causal relationships between fluorine substitution and the resulting chemical behavior. We will examine their synthesis, electronic properties, and reactivity, with a particular focus on their role as nucleophiles and as ligands in catalysis. This document is intended to serve as a practical and theoretical resource for scientists leveraging the unique attributes of fluorine to drive innovation in drug discovery and materials science.

The Fluorine Effect: A Paradigm Shift in Phenoxide Chemistry

The substitution of hydrogen with fluorine on a phenoxide ring fundamentally alters its electronic landscape. This is not merely an additive effect but a complex interplay of strong inductive electron withdrawal (-I) and a weaker, position-dependent resonance donation (+M). Understanding this dichotomy is crucial to predicting and exploiting the reactivity of fluorinated phenoxides.

The strong electronegativity of fluorine pulls electron density away from the aromatic ring through the sigma framework. This inductive effect is most pronounced at the ortho position and diminishes with distance. The consequence is a stabilization of the negative charge on the phenoxide oxygen, making the corresponding fluorophenol more acidic than phenol itself.

Impact on Acidity and Phenoxide Stability

The increased acidity of fluorophenols is a direct measure of the increased stability of the fluorinated phenoxide conjugate base. This stability is a key determinant of the phenoxide's utility as a nucleophile and its coordination properties as a ligand.

CompoundpKa in Water
Phenol10.0
2-Fluorophenol8.7
3-Fluorophenol9.3
4-Fluorophenol9.9
Pentafluorophenol5.5

Data compiled from various sources.

The trend in pKa values for the monofluorinated phenols reveals the dominance of the inductive effect, which is strongest at the ortho position, making 2-fluorophenol the most acidic among the monosubstituted isomers. In pentafluorophenol, the cumulative inductive effect of five fluorine atoms dramatically increases the acidity, resulting in a highly stabilized yet weakly nucleophilic phenoxide.

Synthesis and Handling of Fluorinated Phenoxides

The preparation of fluorinated phenoxides is typically a straightforward acid-base reaction. However, the choice of base and solvent, as well as the subsequent isolation and handling, are critical for ensuring the integrity and reactivity of the phenoxide.

Experimental Protocol: Synthesis of Sodium 4-Fluorophenoxide

This protocol describes the preparation of sodium 4-fluorophenoxide from 4-fluorophenol. The same general principles can be applied to other fluorinated phenols, with adjustments for stoichiometry and potential solubility differences.

Materials:

  • 4-Fluorophenol

  • Sodium hydroxide (NaOH)

  • Ethanol, anhydrous

  • Diethyl ether, anhydrous

  • Round-bottom flask with magnetic stirrer

  • Reflux condenser

  • Apparatus for filtration under inert atmosphere

Procedure:

  • Preparation of the Alkoxide Solution: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-fluorophenol (1.0 eq) in anhydrous ethanol.

  • Addition of Base: To the stirred solution, add finely crushed sodium hydroxide (1.0 eq). The reaction is exothermic.

  • Reaction Completion: Stir the mixture at room temperature for 1 hour to ensure complete deprotonation. The formation of the sodium salt may result in a precipitate.

  • Isolation (Optional): If the anhydrous salt is required, the solvent can be removed under reduced pressure. The resulting solid should be washed with anhydrous diethyl ether to remove any unreacted phenol and then dried under vacuum.

  • Use in situ: For many applications, the ethanolic solution of sodium 4-fluorophenoxide can be used directly in subsequent reactions.

Self-Validation: The completeness of the reaction can be monitored by TLC by observing the disappearance of the starting 4-fluorophenol. The isolated solid can be characterized by ¹H and ¹⁹F NMR spectroscopy.

Reactivity of Fluorinated Phenoxides as Nucleophiles

Fluorinated phenoxides are versatile nucleophiles in a range of transformations, most notably in the Williamson ether synthesis and nucleophilic aromatic substitution (SNAr) reactions. The presence of fluorine modulates their nucleophilicity and can influence reaction rates and outcomes.

Williamson Ether Synthesis

The Williamson ether synthesis is a classic and reliable method for the formation of aryl ethers via an SN2 reaction between a phenoxide and an alkyl halide.[1][2]

Reaction Causality: The success of the Williamson ether synthesis hinges on the SN2 mechanism.[1][2][3] Therefore, primary alkyl halides are the preferred electrophiles to minimize competing E2 elimination reactions, which are more likely with secondary and tertiary halides, especially given that phenoxides are also basic.[1] The fluorinated phenoxide, being a weaker nucleophile than its non-fluorinated counterpart due to charge stabilization, may require slightly more forcing conditions (e.g., higher temperature or a more polar aprotic solvent like DMF or DMSO) to achieve comparable reaction rates.[4]

Experimental Workflow: Williamson Ether Synthesis

G cluster_prep Phenoxide Generation cluster_reaction SN2 Reaction cluster_workup Workup & Purification start Fluorophenol in Anhydrous Solvent base Add Strong Base (e.g., NaH, KH) start->base phenoxide Fluorinated Phenoxide (in situ) base->phenoxide alkyl_halide Add Primary Alkyl Halide (R-X) phenoxide->alkyl_halide reflux Heat to Reflux alkyl_halide->reflux quench Quench with Water reflux->quench extract Extract with Organic Solvent quench->extract purify Purify by Chromatography/Distillation extract->purify product Fluorinated Aryl Ether purify->product G cluster_legend Legend pd0 Pd(0)L'n Active Catalyst pd_complex Ar-Pd(II)(X)L'n Oxidative Addition pd0->pd_complex Ar-X phenoxide_exchange Ar-Pd(II)(OArF)L'n Ligand Exchange pd_complex->phenoxide_exchange -X⁻ +OArF⁻ transmetalation Ar-Pd(II)(R)L'n Transmetalation phenoxide_exchange->transmetalation R-M transmetalation->pd0 Reductive Elimination Ar-R product {Ar-R | Product} transmetalation->product L L' = Other Ligands OArF OArF = Fluorinated Phenoxide

Caption: A possible role for a fluorinated phenoxide in a generic Pd-catalyzed cross-coupling cycle.

Characterization of Fluorinated Phenoxides

¹⁹F NMR spectroscopy is an indispensable tool for the characterization of fluorinated organic compounds, including phenoxides. [5] Key Features of ¹⁹F NMR:

  • High Sensitivity: The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it a highly sensitive nucleus for NMR.

  • Wide Chemical Shift Range: The chemical shifts of ¹⁹F are highly sensitive to the electronic environment, providing detailed structural information.

  • Coupling Information: ¹⁹F-¹H and ¹⁹F-¹³C coupling constants can provide valuable information about the connectivity of the molecule.

The ¹⁹F NMR spectrum of a fluorinated phenoxide will show distinct signals for each unique fluorine environment. The chemical shifts can be influenced by the counter-ion and the solvent, reflecting the degree of ion pairing. [5]

Applications and Future Outlook

The unique properties of fluorinated phenoxides make them valuable intermediates in the synthesis of a wide range of molecules for the pharmaceutical, agrochemical, and materials industries.

  • Drug Discovery: The introduction of fluorinated aryl ether moieties can enhance metabolic stability, binding affinity, and lipophilicity of drug candidates.

  • Polymer Chemistry: Fluorinated phenoxides are key monomers in the synthesis of high-performance fluorinated poly(aryl ether)s, which possess desirable properties such as thermal stability and low dielectric constants. [6]* Advanced Materials: The tunable electronic properties of fluorinated phenoxides make them attractive components for the design of functional materials with specific optical or electronic properties.

The continued development of new synthetic methods and a deeper understanding of the structure-reactivity relationships of fluorinated phenoxides will undoubtedly lead to new and innovative applications in the years to come.

References

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. [Link]

  • PubChem. Sodium pentafluorophenolate. National Center for Biotechnology Information. [Link]

  • Polymer Chemistry. (n.d.). Synthesis and characterization of fluorinated poly(aryl ether)s with excellent dielectric properties. Royal Society of Chemistry. [Link]

  • ResearchGate. (n.d.). NMR spectra of compound 1, parts (a) 19 F NMR spectrum (282 MHz, DMSO-d 6 ) showing the 19 F– 11 B coupling; (b) 11 B NMR spectrum (96 MHz, DMSO-d 6 ) showing the 11 B– 19 F coupling; (c) 13 C NMR spectrum (75 MHz, DMSO-d 6 ) showing the resonance from the carbon bearing the boron nuclei (broad). [Link]

  • Journal of Synthetic Chemistry. (2025, February 26). Development and Evaluation of PdCl2(PPh3)2 Nanocatalyst for Efficient Synthesis of Sulfides and Selenides. [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]

  • ResearchGate. (2025, August 6). Kinetic Study on SNAr Reaction of 1-(Y-Substituted-phenoxy)-2,4-dinitrobenzenes with Cyclic Secondary Amines in Acetonitrile: Evidence for Cyclic Transition-State Structure. [Link]

  • Materials Project. (n.d.). mp-463: KF (Cubic, Fm-3m, 225). [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. [Link]

  • ResearchGate. (n.d.). Synthesis of K[4-ROC6F4BF3] from potassium pentafluorophenyltrifluoroborate and O-nucleophiles. [Link]

  • PubMed Central. (2024, June 13). Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile. [Link]

  • Unknown Source. (n.d.). 12. The Williamson Ether Synthesis. [Link]

  • MDPI. (2023, January 29). Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. [Link]

  • Palladium-Catalysed Coupling Chemistry. (n.d.). [Link]

  • PubMed Central. (n.d.). 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates. [Link]

  • ChemRxiv. (2025, July 3). Understanding fluoride exchange between aryl-trifluoroborates and aryl-trialkoxy silanes: access to benchtop aryl-aryl cross couplings.[Link]

  • Chemistry LibreTexts. (2023, June 30). Heck Reaction. [Link]

  • ResearchGate. (n.d.). Crystal structure of K2−xFe4O7−x(OH)x (P3‾ 1m polytype). Ellipsoids enclose 90 % of the probability density of the atoms at 100 K. For details on the occupation of the potassium positions, see text.[Link]

  • PubMed. (2017, August 1). Organocatalyzed synthesis of fluorinated poly(aryl thioethers). [Link]

  • ResearchGate. (2024, June 9). (PDF) Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile. [Link]

  • Oreate AI Blog. (2026, January 8). Understanding Williamson Synthesis: The Art of Ether Creation. [Link]

  • Substituent Shielding Parameters of Fluorine-19 NMR on Polyfluoroaromatic Compounds Dissolved in Dimethyl Sulphoxide-d6. (n.d.). [Link]

  • Experiment 06 Williamson Ether Synthesis. (n.d.). [Link]

  • Chemistry Steps. (n.d.). Williamson Ether Synthesis. [Link]

  • PubMed. (2021, January 8). Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids: Mechanistic and Regiochemical Aspects. [Link]

  • PubMed Central. (n.d.). Crystal structures of potassium trifluorido(4-methoxyphenyl)borate and potassium trifluorido(4-fluorophenyl)borate. [Link]

  • YouTube. (2022, September 24). How to make bis(triphenylphosphine)palladium(II) dichloride Pd(PPh3)2Cl2 ? | Quick guide. [Link]

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An In-depth Technical Guide to the Discovery and History of Tetrafluorophenol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive exploration of the discovery, synthesis, and applications of tetrafluorophenol derivatives. It is designed for researchers, scientists, and drug development professionals, offering in-depth insights into the historical context, synthetic methodologies, and the significant role of these compounds in modern chemistry and pharmacology. The guide delves into the causal relationships behind experimental choices, provides detailed protocols for key synthetic transformations, and presents quantitative data in a clear, comparative format. Furthermore, it visualizes complex reaction pathways and workflows to facilitate a deeper understanding of the chemistry of tetrafluorophenol derivatives.

Introduction: The Dawn of a New Era in Organofluorine Chemistry

The introduction of fluorine into organic molecules has consistently revolutionized the fields of medicinal chemistry, materials science, and agrochemicals. The unique properties conferred by fluorine, such as increased metabolic stability, enhanced binding affinity, and altered electronic characteristics, have made organofluorine compounds indispensable tools for molecular design.[1][2] Among the vast array of fluorinated building blocks, tetrafluorophenol derivatives have emerged as particularly valuable synthons, offering a unique combination of reactivity and stability.

This guide traces the journey of tetrafluorophenol derivatives from their initial discovery to their current-day applications. We will explore the pioneering work that laid the foundation for their synthesis and delve into the evolution of synthetic methodologies, highlighting the ingenuity and scientific reasoning that have driven progress in this specialized area of chemistry. By understanding the historical context and the fundamental principles governing their synthesis and reactivity, researchers can better leverage the potential of these remarkable compounds in their own work.

The Genesis of Tetrafluorophenols: A Historical Perspective

The story of tetrafluorophenols is intrinsically linked to the broader history of organofluorine chemistry. While early encounters with fluorine compounds date back to the 16th century, the systematic study of organofluorine chemistry began to take shape in the late 19th and early 20th centuries. The inherent challenges of handling elemental fluorine and hydrofluoric acid meant that the synthesis of polyfluorinated aromatic compounds was a formidable task.

The initial synthesis of a tetrafluorophenol isomer can be traced back to the mid-20th century, a period of burgeoning interest in aromatic fluorine compounds. While a definitive first synthesis is not singular, the work of G.C. Finger and his colleagues at the Illinois State Geological Survey was pivotal. Their research in the 1940s and 50s on aromatic fluorine compounds, primarily driven by the need for new materials and the burgeoning interest in fluorinated molecules, laid the groundwork for the synthesis of a variety of polyfluorinated aromatics, including phenols.

Early synthetic routes were often arduous, relying on harsh reaction conditions and multi-step procedures. A common precursor was hexafluorobenzene, which could be subjected to nucleophilic aromatic substitution (SNAr) with hydroxide ions. However, controlling the regioselectivity of this reaction to obtain a specific tetrafluorophenol isomer was a significant challenge, often leading to mixtures of products. The development of more controlled and selective synthetic methods was a crucial turning point in making these valuable compounds readily accessible to the wider scientific community.

The Art of Synthesis: A Methodological Deep Dive

The synthesis of tetrafluorophenol derivatives is a testament to the advancements in synthetic organic chemistry. The strategic placement of four fluorine atoms on the aromatic ring significantly influences its reactivity, making the synthetic approach a critical consideration. This section details the key methodologies for the synthesis of the three main tetrafluorophenol isomers: 2,3,5,6-tetrafluorophenol, 2,3,4,5-tetrafluorophenol, and 2,3,4,6-tetrafluorophenol.

Synthesis of 2,3,5,6-Tetrafluorophenol

This highly symmetrical isomer is a versatile building block in medicinal chemistry. Two primary synthetic routes have proven effective for its preparation.

This method offers a direct and high-yielding approach. The key is the regioselective lithiation of 1,2,4,5-tetrafluorobenzene, followed by trapping with an electrophilic oxygen source and subsequent oxidation.

Causality Behind Experimental Choices:

  • Directed ortho-Metalation (DoM): The fluorine atoms on the aromatic ring are ortho,para-directing for electrophilic aromatic substitution but are meta-directing for deprotonation. However, in polyfluorinated systems, the inductive effect of the fluorine atoms acidifies the ring protons, facilitating their removal by a strong base like n-butyllithium (n-BuLi). The lithiation occurs at the position most activated by the surrounding fluorine atoms.

  • Low Temperature: The reaction is conducted at very low temperatures (-70 to -80 °C) to prevent side reactions, such as the elimination of lithium fluoride and the formation of benzyne intermediates.

  • Electrophilic Borate Intermediate: The aryllithium intermediate is reacted with a boric acid ester (e.g., trimethyl borate or tri-n-propyl borate) to form a stable boronic acid or boronate ester. This intermediate is less reactive and easier to handle than the aryllithium species.

  • Oxidative Workup: The boronic acid/ester is then oxidized with hydrogen peroxide in an acidic medium to yield the desired phenol.

Experimental Protocol: [3]

  • To a dry reaction flask under an inert atmosphere (nitrogen or argon), add 1,2,4,5-tetrafluorobenzene and an anhydrous ether solvent (e.g., diethyl ether or THF).

  • Cool the mixture to -70 to -80 °C.

  • Slowly add a solution of n-butyllithium in hexanes, maintaining the low temperature. Stir for 1-2 hours.

  • To the resulting aryllithium solution, add a boric acid ester (e.g., trimethyl borate) dropwise, again maintaining the low temperature. Allow the reaction to proceed for several hours, gradually warming to a slightly higher temperature (e.g., -40 °C).

  • Quench the reaction by adding an aqueous acid (e.g., HCl or H₂SO₄).

  • To the acidic mixture, add hydrogen peroxide solution and stir at a controlled temperature (e.g., 20-40 °C) for an extended period (20-30 hours).

  • After the reaction is complete, perform a standard aqueous workup, including extraction with an organic solvent, washing, drying, and solvent removal.

  • Purify the crude product by distillation or recrystallization to obtain 2,3,5,6-tetrafluorophenol.

Workflow Diagram:

Synthesis_2356_TFP_DoM start 1,2,4,5-Tetrafluorobenzene lithiation Lithiation (n-BuLi, THF, -78°C) start->lithiation boronation Boronation (B(OR)₃) lithiation->boronation oxidation Oxidative Workup (H₂O₂, H⁺) boronation->oxidation product 2,3,5,6-Tetrafluorophenol oxidation->product

Synthesis of 2,3,5,6-TFP via DoM.

This alternative route utilizes a commercially available starting material and avoids the use of pyrophoric organolithium reagents, making it potentially more amenable to large-scale synthesis.[1]

Causality Behind Experimental Choices:

  • Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the carboxyl group and the five fluorine atoms makes the aromatic ring highly susceptible to nucleophilic attack. The hydroxide ion preferentially attacks the para-position to the carboxyl group due to both electronic and steric reasons. A phase transfer catalyst is often employed to facilitate the transport of the hydroxide ion into the organic phase.

  • Decarboxylation: The resulting 4-hydroxy-2,3,5,6-tetrafluorobenzoic acid is then decarboxylated. The presence of the electron-donating hydroxyl group and the electron-withdrawing fluorine atoms facilitates the thermal removal of the carboxyl group.[4]

Experimental Protocol: [1]

  • In a reaction vessel, combine 2,3,4,5,6-pentafluorobenzoic acid, water, an inorganic base (e.g., potassium hydroxide), and a phase transfer catalyst (e.g., benzyltriethylammonium chloride).

  • Heat the mixture to reflux (90-120 °C) for several hours.

  • After cooling, acidify the reaction mixture to precipitate the 4-hydroxy-2,3,5,6-tetrafluorobenzoic acid.

  • Isolate the intermediate by filtration.

  • Dissolve the 4-hydroxy-2,3,5,6-tetrafluorobenzoic acid in a high-boiling solvent (e.g., N,N-dimethylformamide).

  • Heat the solution to induce decarboxylation (typically 100-200 °C).

  • After the evolution of CO₂ ceases, cool the reaction mixture and perform an extractive workup.

  • Purify the product by distillation to yield 2,3,5,6-tetrafluorophenol.

Workflow Diagram:

Synthesis_2356_TFP_Decarboxylation start Pentafluorobenzoic Acid snar SNAr (KOH, H₂O, PTC) start->snar intermediate 4-Hydroxy-2,3,5,6- tetrafluorobenzoic acid snar->intermediate decarboxylation Decarboxylation (Heat, Solvent) intermediate->decarboxylation product 2,3,5,6-Tetrafluorophenol decarboxylation->product

Sources

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of Potassium 2,3,5,6-Tetrafluorophenolate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Utility and Understated Risks of a Key Synthetic Intermediate

Potassium 2,3,5,6-tetrafluorophenolate is a crucial reagent in the synthesis of a variety of complex organic molecules, particularly within the pharmaceutical and materials science sectors. Its tetrafluorinated phenyl ring offers a unique combination of electronic properties and steric bulk, making it an invaluable building block for creating novel compounds with enhanced metabolic stability and binding affinities. However, as with many highly functionalized reagents, its utility is counterbalanced by a set of potential hazards that demand a thorough understanding and rigorous adherence to safety protocols. This guide, compiled from the perspective of a senior application scientist, aims to provide a comprehensive overview of the safe handling, storage, and emergency procedures for this compound, moving beyond mere procedural steps to explain the causality behind each recommendation.

Hazard Identification and Physicochemical Properties

Based on aggregated data for 2,3,5,6-tetrafluorophenol, the following GHS classification should be conservatively applied to its potassium salt.[1][2][3]

Table 1: GHS Classification and Physicochemical Properties

Hazard Class Hazard Category Hazard Statement
Skin Corrosion/IrritationCategory 1B/2H314: Causes severe skin burns and eye damage / H315: Causes skin irritation.[1][2][4]
Serious Eye Damage/Eye IrritationCategory 1/2AH318: Causes serious eye damage / H319: Causes serious eye irritation.[1][2]
Specific target organ toxicity — single exposureCategory 3H335: May cause respiratory irritation.[1]
Acute Toxicity, OralCategory 4H302: Harmful if swallowed.[1][2]
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skin.[1]
Physicochemical Property Value (for 2,3,5,6-Tetrafluorophenol)
Molecular FormulaC₆HF₄KO
Molecular Weight204.17 g/mol
AppearanceWhite to off-white solid
Melting Point37-39 °C (for the phenol)
Boiling Point140 °C (for the phenol)

It is imperative to treat this compound with the same level of caution as a corrosive and irritant solid. The fine, powdered nature of this compound increases the risk of inhalation and widespread skin contact.

Engineering Controls: The First Line of Defense

The primary principle of chemical safety is to minimize exposure through robust engineering controls. For a powdered, irritant solid like this compound, this is non-negotiable.

  • Fume Hood: All handling of this compound, from weighing to its addition to a reaction vessel, must be conducted within a certified chemical fume hood.[2][5][6] This is not merely to contain odors, but to capture any airborne particulates and prevent inhalation, which can lead to respiratory irritation.[1]

  • Ventilation: Ensure the fume hood has a verified face velocity (typically 80-120 feet per minute) to provide adequate containment.

  • Safety Showers and Eyewash Stations: Unobstructed access to a safety shower and eyewash station within a 10-second travel distance is mandatory.[5][6] The corrosive nature of this compound necessitates immediate and copious irrigation in the event of an exposure.

Personal Protective Equipment (PPE): A Self-Validating System

The selection and use of PPE should be considered a holistic system, where each component complements the others to provide comprehensive protection.

  • Hand Protection: Due to the corrosive nature of fluorinated phenols, standard thin nitrile gloves may not provide sufficient protection for prolonged contact. It is recommended to use neoprene or butyl rubber gloves.[5][7] For tasks involving incidental contact, double-gloving with thicker nitrile gloves (e.g., 8 mil) is a prudent measure.[5] Gloves should be inspected for pinholes before each use and changed immediately upon contamination.[5]

  • Eye and Face Protection: Chemical splash goggles are the minimum requirement.[5][6] Given the potential for splashes of both the solid and solutions, a full-face shield worn over safety goggles is strongly recommended, particularly when handling larger quantities or during transfers.[5][7]

  • Body Protection: A flame-resistant lab coat, fully buttoned, is essential.[5] Long pants and closed-toe shoes are mandatory in any laboratory setting.[5] For procedures with a higher risk of splashing, a chemical-resistant apron made of neoprene or butyl rubber should be worn over the lab coat.[5]

  • Respiratory Protection: If there is a risk of generating significant dust, or if engineering controls are insufficient, a NIOSH-approved respirator with a particulate filter (P100) is necessary.

Caption: PPE Donning and Doffing Workflow.

Safe Handling and Storage Protocols

Adherence to meticulous handling and storage practices is critical to preventing accidents and ensuring the long-term stability of the reagent.

Handling:

  • Weighing: Use a weigh boat or creased, smooth paper to handle the solid. Avoid scooping directly from the bottle with a metal spatula to minimize dust generation.

  • Transfers: When transferring the solid to a reaction flask, do so slowly and carefully to prevent creating a dust cloud.

  • Incompatible Materials: Keep away from strong oxidizing agents, acid chlorides, and acid anhydrides.

  • Ignition Sources: Avoid heat, flames, and other sources of ignition.[2][4][7]

Storage:

  • Container: Keep the container tightly closed to prevent absorption of moisture.[2][4]

  • Location: Store in a cool, dry, well-ventilated area away from incompatible materials and direct sunlight.[4][6][7] The storage area should be designated for corrosive solids.[4]

Emergency Procedures: A Plan for the Unexpected

A well-rehearsed emergency plan is the cornerstone of a safe laboratory environment.

Table 2: Emergency Response Protocols

Exposure Scenario Immediate Action Follow-up
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[6][7][8] If available, after initial water flushing, apply polyethylene glycol (PEG) 300 or 400 to the affected area.[5][7][8]Seek immediate medical attention.[5][7] Discard contaminated clothing and shoes.[7]
Eye Contact Immediately flush eyes with water for at least 15 minutes, holding eyelids open.[6][7][8]Seek immediate medical attention.[5][7]
Inhalation Move the individual to fresh air.[5][6][7]If breathing is difficult, administer oxygen. Seek immediate medical attention.[5][7]
Ingestion Do NOT induce vomiting.[2] If the person is conscious, rinse their mouth with water.[2]Seek immediate medical attention.[6][7]

Spill Cleanup:

  • Small Spills: For minor spills, alert others in the area. Wearing appropriate PPE, cover the spill with a compatible absorbent material (e.g., vermiculite, sand).[5] Carefully sweep the material into a sealed, labeled container for hazardous waste disposal.[5]

  • Large Spills: Evacuate the immediate area and notify your institution's environmental health and safety department.

Caption: Decision workflow for spill response.

Reactivity and Disposal

Reactivity:

  • Thermal Stability: While generally stable under standard conditions, fluorinated aromatic compounds can decompose at high temperatures to release hazardous substances, including hydrogen fluoride.

  • Hydrolysis: As a salt of a weak acid, it may react with strong acids to liberate 2,3,5,6-tetrafluorophenol.

Disposal:

  • Waste Classification: this compound and any materials contaminated with it must be disposed of as hazardous chemical waste.[7]

  • Procedure: Collect waste in a clearly labeled, sealed container. Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this material down the drain.

Conclusion: A Culture of Safety

This compound is a potent tool in the arsenal of the modern synthetic chemist. However, its safe and effective use hinges on a deep-seated culture of safety that prioritizes risk assessment, the consistent use of engineering controls and PPE, and a thorough understanding of emergency procedures. By internalizing the principles outlined in this guide, researchers can confidently and safely harness the synthetic potential of this valuable reagent.

References

  • Phenol | Office of Environmental Health and Safety . Princeton University. [Link]

  • Phenol Standard Operating Procedure . Yale Environmental Health & Safety. [Link]

  • Grandjean, P., & Clapp, R. (2015). Perfluorinated alkyl substances: emerging insights into health risks . Reviews on environmental health, 30(4), 271–277. [Link]

  • Appendix P - Phenol First Aid Guide and PPE . University of California, Santa Barbara, Environmental Health and Safety. [Link]

  • Phenol - EH&S . University of California, Berkeley. [Link]

  • 2,3,5,6-Tetrafluorophenol . PubChem, National Center for Biotechnology Information. [Link]

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Methodological & Application

Application Notes and Protocols: Williamson Ether Synthesis of 2,3,5,6-Tetrafluorophenyl Ethers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Fluorinated Aryl Ethers

In the landscape of modern drug discovery and materials science, the incorporation of fluorine atoms into organic scaffolds is a widely employed strategy to modulate a molecule's physicochemical and biological properties. Polyfluorinated aryl ethers, in particular, are key structural motifs that can enhance metabolic stability, binding affinity, and lipophilicity. The Williamson ether synthesis, a classic and robust method for forming the ether linkage, provides a direct route to these valuable compounds. This document provides a detailed guide for the synthesis of 2,3,5,6-tetrafluorophenyl ethers using potassium 2,3,5,6-tetrafluorophenolate, a nucleophile activated by the strong electron-withdrawing nature of the fluorine substituents on the aromatic ring.

Mechanistic Insights: A Tale of Two Nucleophilicities

The Williamson ether synthesis is a cornerstone of organic chemistry, typically proceeding via an SN2 mechanism where an alkoxide or phenoxide nucleophilically attacks an alkyl halide.[1][2] However, the reaction's success is contingent on several factors, including the nature of the nucleophile, the electrophile, the base, and the solvent.

The Enhanced Acidity of 2,3,5,6-Tetrafluorophenol

The presence of four electron-withdrawing fluorine atoms on the phenyl ring significantly increases the acidity of the hydroxyl proton in 2,3,5,6-tetrafluorophenol compared to phenol. The predicted pKa of 2,3,5,6-tetrafluorophenol is approximately 5.46, a considerable decrease from the pKa of phenol (around 10).[1] This enhanced acidity is a critical factor in the choice of base for the deprotonation step. While strong bases like sodium hydride (NaH) are often used for less acidic alcohols, a milder base such as potassium carbonate (K₂CO₃) is sufficient to deprotonate the highly acidic 2,3,5,6-tetrafluorophenol, forming the this compound in situ.[3][4] The use of a weaker base offers a significant practical advantage, as it is less hazardous and easier to handle than pyrophoric reagents like NaH.

The SN2 Pathway: Choosing the Right Partners

The subsequent step is the nucleophilic attack of the generated tetrafluorophenolate on an alkyl halide. For the Williamson ether synthesis to be efficient, this step must proceed via an SN2 pathway.[2] This imposes a crucial constraint on the choice of the alkylating agent: primary alkyl halides are ideal electrophiles.[1] Secondary alkyl halides may lead to a mixture of substitution and elimination products, while tertiary alkyl halides will almost exclusively undergo elimination.[1]

Williamson_Ether_Synthesis Reactants This compound (Nucleophile) + Primary Alkyl Halide (R-X) (Electrophile) TransitionState Sₙ2 Transition State Reactants->TransitionState Products 2,3,5,6-Tetrafluorophenyl Ether + Potassium Halide (KX) TransitionState->Products

Figure 1: Sₙ2 Mechanism of the Williamson Ether Synthesis.

Experimental Protocols

The following protocols provide a generalized yet detailed framework for the synthesis of 2,3,5,6-tetrafluorophenyl ethers. Researchers should optimize these conditions for their specific substrates.

Protocol 1: Synthesis of 2,3,5,6-Tetrafluoroanisole

This protocol details the methylation of 2,3,5,6-tetrafluorophenol using methyl iodide.

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles (mmol)
2,3,5,6-Tetrafluorophenol166.071.66 g10.0
Potassium Carbonate (K₂CO₃), anhydrous138.212.07 g15.0
Methyl Iodide (CH₃I)141.940.75 mL (1.71 g)12.0
N,N-Dimethylformamide (DMF), anhydrous-20 mL-

Procedure:

  • To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,3,5,6-tetrafluorophenol (1.66 g, 10.0 mmol) and anhydrous potassium carbonate (2.07 g, 15.0 mmol).

  • Add anhydrous N,N-dimethylformamide (20 mL) to the flask.

  • Stir the suspension at room temperature for 15 minutes to facilitate the formation of the potassium tetrafluorophenolate.

  • Slowly add methyl iodide (0.75 mL, 12.0 mmol) to the stirring suspension via syringe.

  • Heat the reaction mixture to 70-80 °C and maintain this temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete (as indicated by the consumption of the starting phenol), cool the mixture to room temperature.

  • Pour the reaction mixture into 100 mL of cold water and extract with diethyl ether (3 x 30 mL).

  • Combine the organic layers and wash with 1 M sodium hydroxide solution (2 x 20 mL) to remove any unreacted phenol, followed by a brine wash (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by distillation to afford 2,3,5,6-tetrafluoroanisole as a colorless liquid.

Expected Results and Characterization:

  • Yield: 75-85%

  • Physical Appearance: Colorless liquid.

  • Mass Spectrometry (EI): The mass spectrum of 2,3,5,6-tetrafluoroanisole will show a molecular ion peak (M⁺) at m/z = 180.[1]

  • ¹H NMR (CDCl₃): A singlet for the methoxy protons (O-CH₃) will be observed.

  • ¹³C NMR (CDCl₃): Signals corresponding to the methoxy carbon and the four distinct aromatic carbons will be present.

  • ¹⁹F NMR (CDCl₃): The spectrum will show two multiplets corresponding to the two sets of magnetically non-equivalent fluorine atoms.

Experimental_Workflow Start Combine Reactants: 2,3,5,6-Tetrafluorophenol, K₂CO₃, and DMF Add_Alkyl_Halide Add Alkyl Halide Start->Add_Alkyl_Halide Heat_React Heat and Stir (Monitor by TLC) Add_Alkyl_Halide->Heat_React Workup Aqueous Workup and Extraction Heat_React->Workup Purification Purification (Chromatography/Distillation) Workup->Purification Characterization Characterization (NMR, MS) Purification->Characterization

Figure 2: General Experimental Workflow.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low or No Reaction Incomplete deprotonation of the phenol.Ensure anhydrous conditions. Although K₂CO₃ is less sensitive to moisture than NaH, using a freshly opened or dried bottle is recommended. Consider a slightly higher reaction temperature or longer reaction time.
Low reactivity of the alkyl halide.If using an alkyl bromide, consider adding a catalytic amount of potassium iodide (KI) to the reaction mixture to generate the more reactive alkyl iodide in situ.
Formation of Byproducts Elimination reaction with secondary alkyl halides.Use a primary alkyl halide whenever possible. If a secondary halide is necessary, lower the reaction temperature and use a less sterically hindered base.
Incomplete reaction.Increase the reaction time or temperature. Ensure efficient stirring.

Conclusion

The Williamson ether synthesis using this compound is a highly effective method for the preparation of polyfluorinated aryl ethers. The enhanced acidity of the starting phenol allows for the use of milder and safer bases like potassium carbonate, making this a practical and scalable reaction for both academic and industrial laboratories. By understanding the mechanistic principles and carefully selecting the reaction partners and conditions, researchers can efficiently synthesize a wide range of valuable fluorinated compounds for various applications in drug development and materials science.

References

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. [Link]

  • National Institute of Standards and Technology. (n.d.). 2,3,5,6-Tetrafluoroanisole. In NIST Chemistry WebBook. Retrieved from [Link]

  • BenchChem. (2025). Williamson Ether Synthesis of Phenolic Compounds. Technical Support Center.
  • Massah, A. R., Mosharafian, M., Momeni, A. R., Aliyan, H., Naghash, H. J., & Adibnejad, M. (2007). Solvent-Free Williamson Synthesis: An Efficient, Simple, and Convenient Method for Chemoselective Etherification of Phenols and Bisphenols.
  • Banerjee, A. K., Bedoya, L., Maldonado, A., Mendoza, L., & Cabrera, E. V. (2025). Use of Methyliodide in o-Methylation of organic compounds. Organic & Medicinal Chem IJ, 14(2), 555882.
  • Edubirdie. (n.d.). Williamson Ether Synthesis.
  • Schaefer, T., Laatikainen, R., Wildman, T. A., Peeling, J., Penner, G. H., Baleja, J., & Marat, K. (1984). Long-range 13C,'H and 13C,19F coupling constants as indicators of the conformational properties of 4-fluoroanisole, 2,3,5,6-tetrafluoroanisole, and pentafluoroanisole. Canadian Journal of Chemistry, 62(8), 1592-1599.
  • PubChem. (n.d.). 2,3,5,6-Tetrafluoroanisole. Retrieved from [Link]

  • Wang, Y., et al. (2015). Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][5][6]naphthyridin-5(6H)-one. Tetrahedron Letters, 56(43), 5897-5900.

  • BYJU'S. (n.d.). Williamson Ether Synthesis Reaction. Retrieved from [Link]

  • LibreTexts Chemistry. (2024, September 30). 18.2: Preparing Ethers.
  • Studymode. (n.d.). Williamson Ether Synthesis of Phenacetin.
  • Francis Academic Press. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents.
  • Organic Syntheses. (n.d.). 3,7-Nonadien-1-ol, 4,8-dimethyl-, (E)-.
  • Paukstelis, P. J. (2016). Introducing Aliphatic Substitution with a Discovery Experiment Using Competing Electrophiles.
  • Cheméo. (n.d.). Chemical Properties of 2,3,5,6-Tetrafluoroanisole (CAS 2324-98-3). Retrieved from [Link]

  • Alfa Chemistry. (n.d.). 19F NMR Chemical Shift Table.
  • University of Delaware. (n.d.). 19Flourine NMR.
  • Loughborough University Research Repository. (2019, February 23). NMR spectral analysis of second-order 19F-19F, 19F-1H and 13C-19F coupling constants in pentafluorobenzene and tetrafluoro-4-(morpholino)pyridine.
  • Google Patents. (n.d.). CN104926617A - Synthesis method for 2,3,5,6-tetrafluorophenol.
  • Google Patents. (n.d.). CN108069832B - Preparation method of 2,3,5, 6-tetrafluorophenol.
  • ResearchGate. (2025, August 6).
  • ResearchGate. (2025, August 5). Synthesis and Characterization of 2,3,5,6-Tetraphenylpyrazine-N, N-Dioxide.
  • YouTube. (2022, October 4). Reactions of Phenol, Williamson Ether Synthesis | Alcohol Phenol | Lect 6 | 03-10-2022.
  • Semantic Scholar. (2022, November 17).
  • MDPI. (n.d.). 19F-NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole.
  • DTIC. (2023, March 1). Synthesis of a Novel Hexa-functional Monomer for 2D Polymers: 2,4,6-Tris((diphenylmethylene) amino)benzene-1,3,5-tricarbaldehyde.
  • National Institutes of Health. (n.d.). Synthesis and Characterization of 2-Thiophenemethanamine-2H5 Hydrochloride.

Sources

Application of Potassium 2,3,5,6-tetrafluorophenolate in the Synthesis of High-Performance Fluorinated Poly(aryl ether)s

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of Fluorinated Phenoxides in Polymer Chemistry

In the pursuit of advanced polymeric materials, the strategic incorporation of fluorine atoms into the polymer backbone offers a transformative approach to enhancing material properties. Fluorinated polymers are renowned for their exceptional thermal stability, chemical inertness, low dielectric constants, and unique surface properties. Potassium 2,3,5,6-tetrafluorophenolate stands out as a highly valuable monomer in this context. Its pre-formed salt nature obviates the need for an in-situ deprotonation step, potentially offering better stoichiometric control and reproducibility in polymerization reactions. The tetrafluorinated aromatic ring is highly activated towards nucleophilic aromatic substitution (SNAr), making it an excellent building block for the synthesis of poly(aryl ether)s and related high-performance polymers. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound in polymer synthesis, detailing the underlying principles, experimental protocols, and characterization of the resulting polymers.

Core Principle: Nucleophilic Aromatic Substitution (SNAr) Polymerization

The synthesis of fluorinated poly(aryl ether)s using this compound is primarily achieved through a step-growth polymerization mechanism known as nucleophilic aromatic substitution (SNAr). The electron-withdrawing fluorine atoms on the aromatic ring of the tetrafluorophenolate anion create a significant electron deficiency on the ring carbons, making them susceptible to attack by nucleophiles.

The key mechanistic steps are:

  • Nucleophilic Attack: The phenoxide oxygen of a comonomer (typically a bisphenol activated by an electron-withdrawing group) attacks the carbon atom of an activated aryl fluoride (in this case, another monomer with a leaving group, often a fluorine or chlorine atom). This forms a transient, negatively charged intermediate known as a Meisenheimer complex.

  • Leaving Group Departure: The Meisenheimer complex stabilizes by expelling a leaving group, typically a fluoride or chloride ion, from the aromatic ring. This regenerates the aromaticity of the ring and forms an ether linkage.

  • Chain Propagation: This process is repeated, with the growing polymer chain acting as the nucleophile, leading to the formation of a high molecular weight poly(aryl ether).

The high reactivity of polyfluoroaromatic compounds in SNAr reactions allows for polymerization to proceed under relatively mild conditions compared to their non-fluorinated analogues.[1]

Experimental Protocols

This section outlines a detailed protocol for the synthesis of a fluorinated poly(aryl ether) using this compound and a common bisphenol monomer, such as Bisphenol A.

Protocol 1: Synthesis of a Fluorinated Poly(aryl ether) via SNAr Polymerization

Materials:

  • This compound (≥98%)

  • Bisphenol A (polymer grade, ≥99%)

  • Anhydrous N,N-Dimethylacetamide (DMAc) or other suitable aprotic polar solvent (e.g., N-methyl-2-pyrrolidone (NMP), sulfolane)

  • Toluene (anhydrous)

  • Methanol

  • Deionized water

  • Nitrogen or Argon gas (high purity)

Equipment:

  • Three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen/argon inlet, and a Dean-Stark trap with a condenser.

  • Heating mantle with a temperature controller.

  • Standard laboratory glassware.

  • Filtration apparatus.

  • Vacuum oven.

Procedure:

  • Reactor Setup: Assemble the reaction flask with the mechanical stirrer, Dean-Stark trap, condenser, and nitrogen/argon inlet. Ensure all glassware is thoroughly dried before use.

  • Reagent Charging: Under a positive pressure of inert gas, charge the flask with equimolar amounts of this compound and Bisphenol A.

  • Solvent Addition: Add anhydrous DMAc to the flask to achieve a solids concentration of 20-30% (w/v). Add toluene as an azeotropic agent (typically 10-20% of the DMAc volume).

  • Azeotropic Dehydration: Heat the reaction mixture to a gentle reflux (around 140-150 °C). The toluene-water azeotrope will collect in the Dean-Stark trap. Continue this process until no more water is collected, ensuring an anhydrous reaction environment.

  • Polymerization: After removing the toluene via the Dean-Stark trap, gradually increase the reaction temperature to 160-180 °C. The viscosity of the solution will increase as the polymerization proceeds. Monitor the reaction progress by observing the viscosity. The reaction is typically continued for 4-8 hours.

  • Polymer Precipitation and Purification:

    • Cool the viscous polymer solution to room temperature.

    • Slowly pour the polymer solution into a vigorously stirred excess of methanol or a methanol/water mixture (e.g., 80/20 v/v) to precipitate the polymer.

    • Collect the fibrous polymer precipitate by filtration.

    • Wash the polymer thoroughly with deionized water and then with methanol to remove any unreacted monomers, salts, and residual solvent.

  • Drying: Dry the purified polymer in a vacuum oven at 80-100 °C until a constant weight is achieved.

Workflow for Polymer Synthesis

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification reagents Charge Equimolar Monomers solvent Add Anhydrous DMAc & Toluene reagents->solvent dehydration Azeotropic Dehydration (140-150°C) solvent->dehydration polymerization Polymerization (160-180°C, 4-8h) dehydration->polymerization precipitation Precipitate in Methanol/Water polymerization->precipitation washing Wash with Water & Methanol precipitation->washing drying Dry under Vacuum (80-100°C) washing->drying final_product final_product drying->final_product Obtain Purified Fluorinated Poly(aryl ether) G cluster_conditions Reaction Conditions monomer_A Potassium 2,3,5,6-tetrafluorophenolate (Nucleophile Source) polymerization SNAr Polymerization monomer_A->polymerization monomer_B Activated Bis-halide (e.g., 4,4'-Difluorobenzophenone) (Electrophile) monomer_B->polymerization solvent Aprotic Polar Solvent (e.g., DMAc, NMP) temp Elevated Temperature (e.g., 160-180°C) inert Inert Atmosphere (N2 or Ar) polymer High Molecular Weight Fluorinated Poly(aryl ether) polymerization->polymer Forms

Sources

Application Notes & Protocols: Potassium 2,3,5,6-Tetrafluorophenolate in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Introduction & Strategic Significance

The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry. Fluorine's unique properties—high electronegativity, small van der Waals radius, and the strength of the C-F bond—can profoundly influence a drug candidate's metabolic stability, lipophilicity (logP), pKa, and binding affinity to target proteins.[1][2][3] Consequently, polyfluorinated aromatic moieties are prevalent in a wide array of pharmaceuticals and agrochemicals.[2]

Polyfluoroaryl ethers, in particular, represent a critical structural motif. The synthesis of these compounds via cross-coupling reactions provides a powerful and convergent route. Potassium 2,3,5,6-tetrafluorophenolate emerges as a highly valuable reagent in this context. As a stable, crystalline solid, it serves as a robust and easily handled nucleophile for introducing the 2,3,5,6-tetrafluorophenoxy group onto various aromatic and heteroaromatic scaffolds. This guide provides an in-depth exploration of its application in palladium-catalyzed C-O cross-coupling reactions, offering mechanistic insights and field-proven protocols for researchers in drug discovery and process development.

Reagent Profile and Preparation

This compound is the potassium salt of 2,3,5,6-tetrafluorophenol. The parent phenol can be synthesized from 2,3,4,5,6-pentafluorobenzoic acid through a process of hydroxylation and subsequent decarboxylation.[4] The potassium salt is then readily prepared by deprotonation.

PropertyValue
Chemical Formula C₆HF₄KO
Molecular Weight 204.16 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in polar aprotic solvents (e.g., DMF, DMSO), sparingly soluble in ethers and toluene.
Handling Hygroscopic; store under an inert atmosphere.
Protocol 1: Synthesis of this compound

This protocol describes the straightforward preparation of the potassium salt from its corresponding phenol.

Materials:

  • 2,3,5,6-Tetrafluorophenol

  • Potassium hydride (KH), 30% dispersion in mineral oil, or Potassium tert-butoxide (KOtBu)

  • Anhydrous Tetrahydrofuran (THF) or Diethyl Ether

  • Anhydrous Hexanes

  • Schlenk flask and standard inert atmosphere glassware

Step-by-Step Procedure:

  • Inert Atmosphere: Assemble a flame-dried Schlenk flask equipped with a magnetic stir bar under an inert atmosphere (Argon or Nitrogen).

  • Reagent Addition: To the flask, add 2,3,5,6-tetrafluorophenol (1.0 equiv).

  • Solvent Addition: Add anhydrous THF (or diethyl ether) to dissolve the phenol (approx. 0.2 M concentration).

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Slowly add potassium tert-butoxide (1.05 equiv) portion-wise. If using KH, wash the dispersion with anhydrous hexanes to remove mineral oil before adding it slowly to the phenol solution (Caution: H₂ gas evolution).

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. The formation of a precipitate is typically observed.

  • Isolation: Remove the solvent under reduced pressure. The resulting solid is the this compound. For many applications, it can be used directly. For higher purity, it can be triturated with cold, anhydrous diethyl ether or hexanes, filtered under inert atmosphere, and dried in vacuo.

G phenol 2,3,5,6-Tetrafluorophenol base Add KOtBu or KH (1.05 equiv) in Anhydrous THF, 0°C phenol->base product This compound base->product Deprotonation

Caption: Workflow for the synthesis of the title reagent.

Palladium-Catalyzed C-O Cross-Coupling: Mechanism and Strategy

The formation of aryl ethers from aryl halides and phenols, often referred to as Buchwald-Hartwig etherification, is a cornerstone of modern synthetic chemistry.[5] The reaction is enabled by a palladium catalyst in the presence of a suitable ligand and base.

Mechanistic Overview

The catalytic cycle is generally understood to proceed through three key stages:

  • Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl halide (Ar-X), forming a Pd(II) intermediate. This is often the rate-limiting step.

  • Ligand Exchange/Salt Metathesis: The phenoxide anion displaces the halide on the palladium center. The presence of a base is crucial for deprotonating the phenol if the free phenol is used. With the pre-formed potassium salt, this step is driven by salt metathesis (KX formation).

  • Reductive Elimination: The C-O bond is formed as the aryl and phenoxy groups reductively eliminate from the Pd(II) center, regenerating the active Pd(0) catalyst and releasing the diaryl ether product. This step can be challenging and is greatly facilitated by bulky, electron-rich ligands.[6][7]

G pd0 Pd(0)Ln pd_ox L | Ar-Pd(II)-X | pd0->pd_ox Oxidative Addition (+ Ar-X) pd_alk L | Ar-Pd(II)-OArF | pd_ox->pd_alk Salt Metathesis (+ KOArF) (- KX) pd_alk->pd0 product Ar-O-ArF pd_alk->product Reductive Elimination

Caption: Simplified catalytic cycle for Pd-catalyzed C-O coupling.

Rationale for Experimental Choices
  • Catalyst System (Precatalyst + Ligand): Palladium(II) precatalysts (e.g., Pd(OAc)₂, Pd₂(dba)₃) are common, as they are reduced in situ to the active Pd(0) species. More advanced, commercially available precatalysts like tBuBrettPhos Pd G3 incorporate the ligand and offer superior air-stability and activity.[6] The choice of ligand is paramount. Bulky, electron-rich biaryl phosphine ligands (e.g., RuPhos, BrettPhos, tBuXPhos) are essential as they accelerate both the oxidative addition and the typically difficult C-O reductive elimination.[6][8]

  • Base: Even when using a pre-formed potassium salt, an additional base is often beneficial. A moderately strong, non-nucleophilic base like Cs₂CO₃ or K₃PO₄ is typically employed.[6][7] Its role is to ensure the reaction medium is sufficiently basic to prevent catalyst deactivation and facilitate the ligand exchange step by scavenging any generated protic species.

  • Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, or t-amyl alcohol are standard choices, as they are compatible with the organometallic intermediates and can be heated to the required temperatures (typically 80-120 °C).

Application Protocol: Synthesis of Polyfluorinated Diaryl Ethers

This protocol provides a general and robust method for the palladium-catalyzed C-O cross-coupling of various (hetero)aryl halides with this compound.

Materials and Equipment:

  • (Hetero)aryl bromide or chloride (1.0 equiv)

  • This compound (1.2–1.5 equiv)

  • Palladium precatalyst (e.g., tBuBrettPhos Pd G3, 1–3 mol%)

  • Cesium Carbonate (Cs₂CO₃), dried (1.5–2.0 equiv)

  • Anhydrous Toluene (or Dioxane)

  • Reaction vial with screw cap and PTFE septum

  • Magnetic stir plate with heating

  • Standard laboratory glassware for workup and purification

  • Inert atmosphere glovebox or Schlenk line

Step-by-Step Experimental Procedure
  • Reaction Setup (Glovebox): Inside a nitrogen-filled glovebox, weigh the (hetero)aryl halide (e.g., 0.5 mmol), this compound (0.6 mmol, 1.2 equiv), palladium precatalyst (0.01 mmol, 2 mol%), and Cs₂CO₃ (1.0 mmol, 2.0 equiv) into a dry reaction vial containing a magnetic stir bar.

  • Solvent Addition: Add anhydrous toluene (2.5 mL, 0.2 M) to the vial.

  • Sealing and Heating: Seal the vial tightly with the screw cap. Remove the vial from the glovebox and place it on a pre-heated stir plate set to 100-110 °C.

  • Reaction Monitoring: Stir the reaction vigorously for 4-24 hours. The reaction progress can be monitored by taking small aliquots (via syringe) and analyzing by TLC or GC-MS after a mini-workup (dilute with ethyl acetate, filter through a small plug of silica).

  • Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (10 mL).

  • Filtration: Filter the mixture through a pad of celite, washing the pad with additional ethyl acetate (2 x 5 mL) to ensure all product is collected.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water (10 mL) and brine (10 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure polyfluorinated diaryl ether.

Representative Substrate Scope & Conditions

The following table illustrates the expected applicability of the protocol with various aryl halides. Yields are representative based on analogous C-O coupling literature.[6][7]

EntryAryl Halide (Ar-X)Pd Precatalyst (mol%)Temp (°C)Time (h)Expected Yield (%)
14-Bromoanisole211012>90
21-Bromo-4-(trifluoromethyl)benzene21006>95
32-Bromopyridine31101875-85
44-Chlorotoluene31102480-90
51-Bromo-3,5-dimethylbenzene211016>90

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (decomposed).2. Insufficient temperature.3. Poor quality reagents/solvent (wet).4. Sterically hindered substrate.1. Use a fresh batch of precatalyst; ensure inert atmosphere is maintained.2. Increase temperature to 120 °C.3. Use freshly dried base and freshly distilled/anhydrous solvent.4. Increase catalyst loading (up to 5 mol%); switch to a more active ligand system (e.g., consult Buchwald ligand selection guides).
Formation of Byproducts (e.g., Hydrodehalogenation) 1. Presence of water in the reaction.2. Reaction temperature too high or time too long.1. Rigorously dry all reagents and solvents.2. Monitor the reaction closely and stop it once the starting material is consumed. Reduce temperature if necessary.
Formation of Homocoupled Biaryl (Ar-Ar) Catalyst system promoting side reactions.This is less common in C-O coupling but can occur. Consider screening different ligands or palladium sources.
Difficulty in Purification Product co-elutes with starting material or byproducts.Optimize the eluent system for column chromatography (e.g., use a low-polarity solvent system like Toluene/Hexanes).

References

  • Molander, G. A., & Canturk, B. (2009). Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides. Organic Letters, 11(11), 2389–2392. [Link]

  • Cross-(−CO)upling - Synthesis Spotlight. (n.d.). Retrieved January 27, 2026, from [Link]

  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. [Link]

  • CN108069832B - Preparation method of 2,3,5, 6-tetrafluorophenol - Google Patents. (n.d.).
  • Roy, A., & Organ, M. G. (2015). Suzuki-Miyaura Cross-Coupling of Potassium Alkoxyethyltri-fluoroborates: Access to Aryl/Heteroarylethyloxy Motifs. The Journal of Organic Chemistry, 80(10), 5126–5136. [Link]

  • Meng, G., & Hartwig, J. F. (2016). Palladium-Catalyzed Arylation of Fluoroalkylamines. Angewandte Chemie International Edition, 55(40), 12271–12275. [Link]

  • Huber, A. J., & Boydston, A. J. (2017). Organocatalyzed synthesis of fluorinated poly(aryl thioethers). Nature Communications, 8(1), 1468. [Link]

  • Molander, G. A., & Biolatto, B. (2003). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302–4314. [Link]

  • Ball, M. R., Bume, D. D., Wilson, Z. J., & Scott, P. J. H. (2020). Synthesis of Fluorinated Alkyl Aryl Ethers by Palladium-Catalyzed C–O Cross-Coupling. Organic Letters, 22(16), 6439–6443. [Link]

  • Molander, G. A., Beaumard, F., & Niethamer, T. K. (2011). Cross-coupling of mesylated phenol derivatives with potassium cyclopropyltrifluoroborate. The Journal of Organic Chemistry, 76(19), 8141–8146. [Link]

  • Wang, X., Schmalzbauer, M., & Weix, D. J. (2020). Pd/Ni Co‐catalyzed Selective Cross‐Coupling of Aryl Bromides and Aryl Fluorosulfonates at Room Temperature. Angewandte Chemie International Edition, 59(32), 13358-13363. [Link]

  • Zheng, G. (2007). The Coupling Reactions of Aryl Halides and Phenols Catalyzed by Palladium and MOP-Type Ligands. Synlett, 2007(12), 1937-1941. [Link]

  • Talukdar, S., & Borah, J. C. (2015). Palladium-Catalyzed Suzuki Cross-Coupling of 2-Halo-Deazapurines with Potassium Organotrifluoroborate Salts in the Regioselective Synthesis of Imidazo[4,5-b]pyridine Analogues. Australian Journal of Chemistry, 69(2), 226-233. [Link]

  • Zhou, Y., Wang, J., Gu, Z., Wang, S., Zhu, W., & Aceña, J. L. (2016). Application of Fluorine in Drug Design. Pharmaceuticals, 9(4), 55. [Link]

  • Luo, Y., & Zhang, J. (2010). Pd-catalyzed decarboxylative cross coupling of potassium polyfluorobenzoates with aryl bromides, chlorides, and triflates. Organic Letters, 12(5), 1000–1003. [Link]

  • Sandrock, D. L., Jean-Gérard, L., Chen, C., & Dreher, S. D. (2010). Synthesis and Suzuki-Miyaura Cross-Coupling of Enantioenriched Secondary Potassium β-Trifluoroboratoamides: Catalytic, Asymmetric Conjugate Addition of Bisboronic Acid and Tetrakis(dimethylamino)diboron to α,β-Unsaturated Carbonyl Compounds. The Journal of Organic Chemistry, 75(1), 223–233. [Link]

  • House, K. M., & Murphy, J. M. (2023). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Molecules, 28(11), 4381. [Link]

  • Ghanei-Motlagh, M., & Ghanei-Motlagh, S. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Advances, 13(28), 19105-19124. [Link]

Sources

Application Notes: Potassium 2,3,5,6-tetrafluorophenolate as a Nucleophilic Building Block in Fluorinated Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Abstract

The strategic incorporation of fluorine into active ingredients is a cornerstone of modern agrochemical design, often imparting enhanced metabolic stability, binding affinity, and overall efficacy.[1][2] Potassium 2,3,5,6-tetrafluorophenolate has emerged as a critical fluorinated building block for this purpose. Its highly activated aromatic ring and nucleophilic character make it an ideal reagent for constructing the tetrafluorophenoxy moiety found in advanced pesticides. This document provides a detailed guide for researchers and synthetic chemists on the properties, preparation, and application of this compound in the synthesis of fluorinated agrochemical precursors, focusing on the underlying chemical principles and best practices.

The Role of Fluorine in Modern Agrochemicals

The prevalence of organofluorine compounds in the agrochemical industry has grown significantly, with a substantial percentage of recently launched products containing fluorine.[1][3] This trend is driven by the unique physicochemical properties that fluorine atoms confer upon a molecule:

  • Metabolic Stability: The carbon-fluorine bond is one of the strongest single bonds in organic chemistry (approx. 485 kJ mol⁻¹), making it resistant to cleavage by metabolic enzymes in plants, insects, or soil microbes.[1] This enhances the bioavailability and persistence of the active ingredient.

  • Increased Lipophilicity: Fluorination, particularly with groups like trifluoromethyl (-CF₃), can increase a molecule's lipophilicity, which can improve its ability to penetrate biological membranes.

  • Enhanced Binding Affinity: The high electronegativity of fluorine can alter the electronic profile of a molecule, leading to more potent interactions with target enzymes or receptors through hydrogen bonding and dipole interactions.[3]

  • Conformational Control: Strategic fluorine substitution can influence the preferred conformation of a molecule, locking it into a more biologically active shape.[3]

This compound provides a direct route to introduce a polyfluorinated aryl ether scaffold, a common feature in many advanced herbicides and fungicides.

Reagent Profile and Preparation

2,3,5,6-Tetrafluorophenol is the direct precursor to the potassium salt. It is a white crystalline solid with a melting point of 37-39 °C and a boiling point of 140 °C.[4][5] Several methods exist for its synthesis, including the hydrolysis of pentafluorobenzene or, more economically, a two-step process from 2,3,4,5,6-pentafluorobenzoic acid involving hydroxylation and subsequent decarboxylation.[6]

The target reagent, this compound, is typically prepared just before use (in situ) by reacting the precursor phenol with a suitable potassium base. This approach is highly efficient as it avoids the need to isolate and store the potentially hygroscopic salt.

Table 1: Physicochemical Properties of 2,3,5,6-Tetrafluorophenol
PropertyValueSource
CAS Number 769-39-1[4][5]
Molecular Formula HC₆F₄OH[4]
Molecular Weight 166.07 g/mol [4]
Appearance White crystalline solid[5]
Melting Point 37-39 °C[4][5]
Boiling Point 140 °C[4][5]
Purity Typically ≥97%[4]

Core Application: Nucleophilic Aromatic Substitution (SNAr)

The primary application of this compound in agrochemical synthesis is as a potent nucleophile in SNAr reactions. The four electron-withdrawing fluorine atoms on the aromatic ring stabilize the negative charge of the phenoxide, making it an excellent leaving group for protons but a strong nucleophile. This same electron-withdrawing effect activates other positions on a different aromatic or heteroaromatic ring for nucleophilic attack. The most common application involves the formation of a diaryl ether linkage, a key structural motif in many herbicides.

Protocol 1: In Situ Preparation of this compound

This protocol details the straightforward conversion of the phenol to its potassium salt, which can then be used directly in a subsequent reaction.

Causality: Using a strong base like potassium carbonate (K₂CO₃) or potassium hydride (KH) ensures complete deprotonation of the weakly acidic phenol. The choice of an aprotic polar solvent like acetonitrile or DMF is critical as it effectively solvates the potassium cation without interfering with the nucleophilicity of the resulting phenoxide anion.

cluster_caption Fig. 1: In Situ Formation of the Nucleophile Phenol 2,3,5,6-Tetrafluorophenol in Aprotic Solvent (e.g., DMF) Salt This compound (in solution) Phenol->Salt Deprotonation Base Potassium Base (e.g., K2CO3, KH) Base->Salt

Caption: Fig. 1: In Situ Formation of the Nucleophile

Materials:

  • 2,3,5,6-Tetrafluorophenol (1.0 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (1.5 eq) or Potassium Hydride (KH), 30% in mineral oil (1.2 eq)

  • Anhydrous Dimethylformamide (DMF) or Acetonitrile

  • Nitrogen or Argon atmosphere

  • Magnetic stirrer and stir bar

  • Round-bottom flask with septum

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add 2,3,5,6-tetrafluorophenol.

  • Add anhydrous DMF or acetonitrile to dissolve the phenol (concentration typically 0.1-0.5 M).

  • Begin vigorous stirring.

  • If using K₂CO₃, add the anhydrous powder in one portion.

  • If using KH, carefully wash the required amount with anhydrous hexane to remove mineral oil, decant the hexane, and add the KH portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.

  • Stir the mixture at room temperature for 30-60 minutes to ensure complete formation of the potassium salt. The resulting solution can be used directly for the next step.

Protocol 2: Synthesis of a Tetrafluorophenoxy-Substituted Heterocycle

This protocol provides a representative example of using the in situ generated this compound to synthesize a diaryl ether, a common precursor in agrochemicals. We will use the reaction with 2-chloro-5-(trifluoromethyl)pyridine as a model electrophile, as fluorinated pyridines are prevalent in insecticides and fungicides.[3]

Principle: The reaction proceeds via a classic SNAr mechanism. The electron-deficient pyridine ring, further activated by the chlorine and trifluoromethyl groups, is susceptible to attack by the potent tetrafluorophenolate nucleophile. The chloride ion is displaced, forming the stable C-O ether bond.

Caption: Fig. 2: Model SNAr Reaction

Experimental Workflow

Materials:

  • Solution of this compound in DMF (from Protocol 1) (1.0 eq)

  • 2-Chloro-5-(trifluoromethyl)pyridine (1.1 eq)

  • Heating mantle with temperature controller and magnetic stirrer

  • TLC plates (e.g., silica gel 60 F₂₅₄)

  • Ethyl acetate, Hexanes (for TLC and chromatography)

  • Deionized water

  • Brine (saturated NaCl solution)

  • Diethyl ether or Ethyl acetate (for extraction)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

Procedure:

  • To the stirred solution of in situ generated this compound from Protocol 1, add 2-chloro-5-(trifluoromethyl)pyridine via syringe.

  • Heat the reaction mixture to 80-100 °C. The optimal temperature may require screening but is necessary to overcome the activation energy for the SNAr reaction.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). A typical mobile phase is 20% ethyl acetate in hexanes. The reaction is complete when the starting phenol spot has been consumed. This typically takes 4-12 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into a separatory funnel containing deionized water (approx. 10x the volume of DMF).

  • Extract the aqueous phase three times with diethyl ether or ethyl acetate. The organic solvent choice depends on the product's polarity.

  • Combine the organic layers and wash with water, followed by brine. The brine wash helps to remove residual water from the organic layer.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The resulting crude product can be purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to yield the pure diaryl ether product.

Table 2: Representative Reaction Parameters
ParameterValue/ConditionRationale
Nucleophile This compoundStrong nucleophile for SNAr.
Electrophile 2-Chloro-5-(trifluoromethyl)pyridineElectron-deficient heterocycle, common agrochemical scaffold.
Stoichiometry 1.1 eq of ElectrophileA slight excess ensures complete consumption of the limiting reagent.
Solvent DMF (anhydrous)High boiling point, polar aprotic; facilitates SNAr.
Temperature 80-100 °CProvides sufficient thermal energy for the substitution reaction.
Reaction Time 4-12 hoursMonitored by TLC for completion.
Expected Yield 75-95%Dependent on purity of reagents and reaction conditions.

Conclusion and Outlook

This compound is a versatile and highly effective reagent for introducing the tetrafluorophenoxy group into molecular scaffolds. Its utility is primarily demonstrated through the SNAr reaction, a reliable and scalable method for forming robust aryl ether bonds. The protocols outlined here provide a foundational framework for researchers in the agrochemical field to leverage this building block in the discovery and synthesis of next-generation herbicides, fungicides, and insecticides. The straightforward preparation and predictable reactivity of this reagent ensure its continued importance in the development of innovative and effective crop protection solutions.

References

  • Wang, Q., Song, H., & Wang, Q. (2021). Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation. Chinese Chemical Letters.
  • DALIAN QIKAI MEDICAL TECHNOLOGY CO LTD. (2020). Preparation method of 2,3,5,6-tetrafluorophenol. Google Patents, CN108069832B.
  • Ogawa, Y., Tokunaga, E., et al. (2020). Current Contributions of Organofluorine Compounds to the Agrochemical Industry. iScience, 23(9), 101467.
  • Jeschke, P. (2024). Recent developments in fluorine-containing pesticides. Pest Management Science.
  • ZHEJIANG JIUZHOU PHARMACEUTICAL CO LTD. (2015). Synthesis method for 2,3,5,6-tetrafluorophenol. Google Patents, CN104926617A.
  • Alfa Chemistry. Fluorinated Pesticide Intermediates: What They Are, and How Are They Synthesized?. Organofluorine / Alfa Chemistry.
  • Jeschke, P. (2023). Recent developments in fluorine-containing pesticides. SCI Journals.
  • Sigma-Aldrich. (n.d.). 2,3,5,6-Tetrafluorophenol 97. Sigma-Aldrich Website.
  • Peninsula Chemical. (n.d.). The Chemical Synthesis Advantage: Utilizing 2,3,5,6-Tetrafluorophenol.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Reactions with Potassium 2,3,5,6-tetrafluorophenolate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Potassium 2,3,5,6-tetrafluorophenolate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this versatile reagent and to troubleshoot common issues encountered during its application, thereby improving reaction yields and ensuring reproducible results.

Introduction to this compound

This compound is a crucial intermediate in the synthesis of a variety of fine chemicals and pharmaceutical compounds.[1][2] Its tetrafluorinated phenyl ring makes it an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions, a cornerstone of modern synthetic organic chemistry. The electron-withdrawing nature of the fluorine atoms activates the ring, making it susceptible to attack by nucleophiles.[3][4] However, achieving high yields and purity with this reagent requires careful attention to several experimental parameters. This guide provides in-depth, field-proven insights to help you master its use.

Troubleshooting Guide

This section addresses common problems encountered when using this compound, offering explanations for the underlying causes and providing actionable solutions.

Issue 1: Low or No Product Yield

Q1: My reaction with this compound is giving a low yield or no product at all. What are the likely causes and how can I fix this?

A1: Low or no yield is a frequent issue that can often be traced back to a few critical factors: reagent quality, reaction conditions, and the choice of solvent.

  • Reagent Quality and Handling:

    • Hygroscopic Nature: this compound, like many potassium salts, is hygroscopic, meaning it readily absorbs moisture from the atmosphere.[5][6] Water can act as a competing nucleophile, hydrolyzing your starting material or reacting with sensitive intermediates.

      • Protocol: Always store this compound in a desiccator over a strong drying agent. Before use, dry the reagent under high vacuum for several hours. Handle the reagent under an inert atmosphere (e.g., argon or nitrogen) using a glovebox or Schlenk line techniques.

    • Purity: Impurities in the starting material can interfere with the reaction.

      • Protocol: If you suspect impurities, consider recrystallizing the this compound from a suitable anhydrous solvent.

  • Reaction Conditions:

    • Anhydrous Conditions: The presence of water is detrimental.

      • Protocol: Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous solvents, and consider adding molecular sieves to the reaction mixture to scavenge any residual moisture. A common method to ensure a solvent like THF is dry is to distill it from a sodium/benzophenone ketyl, which provides a deep blue or purple color indicating anhydrous and oxygen-free conditions.[7]

    • Inert Atmosphere: Oxygen can lead to unwanted side reactions, particularly if radical intermediates are possible.

      • Protocol: Degas your solvent and reaction mixture by bubbling an inert gas through it or by using freeze-pump-thaw cycles. Maintain a positive pressure of an inert gas throughout the reaction.

  • Solvent Choice: The solvent plays a critical role in solvating the potassium cation and influencing the nucleophilicity of the phenoxide.[8][9]

    • Polar Aprotic Solvents are Key: For SNAr reactions, polar aprotic solvents like Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile (MeCN), or Tetrahydrofuran (THF) are generally preferred.[10][11] These solvents are poor at solvating the phenoxide anion, leaving it more "naked" and therefore more nucleophilic.

    • Causality: Protic solvents (e.g., alcohols, water) will hydrogen bond with the phenoxide, stabilizing it and reducing its nucleophilicity, which in turn slows down the desired reaction.

Issue 2: Formation of Side Products

Q2: I am observing significant side product formation in my reaction. How can I improve the selectivity and yield of my desired product?

A2: Side product formation often arises from competing reaction pathways or the degradation of starting materials or products. Temperature control and the strategic use of additives can mitigate these issues.

  • Temperature Control:

    • Exothermic Reactions: Nucleophilic aromatic substitution reactions can be exothermic. Poor temperature control can lead to localized heating, promoting side reactions or decomposition.

    • Optimizing Temperature: The effect of temperature on reaction rates is significant.[12][13] While higher temperatures can increase the rate of the desired reaction, they can also accelerate side reactions.

      • Protocol: Start the reaction at a lower temperature (e.g., 0 °C or room temperature) and slowly warm it to the desired temperature. Monitor the reaction progress by TLC or LC-MS to find the optimal temperature that favors the formation of the desired product over side products.

  • Phase-Transfer Catalysts:

    • Improving Solubility and Reactivity: If your nucleophile or the potassium phenolate has poor solubility in the reaction solvent, a phase-transfer catalyst (PTC) can be beneficial. PTCs, such as quaternary ammonium salts, help to transport the phenoxide anion from the solid phase or an aqueous phase into the organic phase where the reaction occurs.[1]

      • Protocol: Add a catalytic amount (1-10 mol%) of a suitable PTC, such as tetrabutylammonium bromide (TBAB) or benzyltriethylammonium chloride (TEBAC), to the reaction mixture.

Frequently Asked Questions (FAQs)

Q3: What is the best solvent for reactions involving this compound?

A3: The optimal solvent is highly dependent on the specific reaction and the nucleophile being used. However, a general guideline is to use polar aprotic solvents.

SolventDielectric Constant (ε)Key Characteristics
Dimethyl sulfoxide (DMSO) 47Excellent solvating power for salts, high boiling point.
Dimethylformamide (DMF) 37Good solvating power, high boiling point, but can decompose at high temperatures.
Acetonitrile (MeCN) 37Lower boiling point, good for reactions at moderate temperatures.
Tetrahydrofuran (THF) 7.5Lower polarity, but often effective, especially with additives like crown ethers.[10]

The choice of solvent can significantly impact reaction rates. For instance, in reactions with phenoxides, moving to a more polar, aprotic solvent can dramatically increase the reaction rate.[9]

Q4: How does the nature of the leaving group on the electrophile affect the reaction rate?

A4: In nucleophilic aromatic substitution reactions, the rate-determining step is typically the nucleophilic attack on the aromatic ring to form a Meisenheimer complex.[4] The electronegativity of the leaving group is more important than its ability to act as a leaving group in the traditional SN2 sense. For this reason, fluorine is an excellent leaving group in SNAr reactions because its high electronegativity strongly polarizes the carbon-fluorine bond, making the carbon atom more electrophilic and susceptible to nucleophilic attack.[4]

Q5: What are the best practices for purifying the final product?

A5: The purification strategy will depend on the properties of your product. Common techniques include:

  • Extraction: If your product is soluble in an organic solvent and immiscible with water, a liquid-liquid extraction is a good first step to remove inorganic salts and water-soluble impurities.[14]

  • Column Chromatography: This is a powerful technique for separating the desired product from unreacted starting materials and side products.[15] Supercritical fluid chromatography (SFC) can be a "greener" and faster alternative for some compounds.[16]

  • Recrystallization: If your product is a solid, recrystallization from a suitable solvent system can be an effective way to achieve high purity.

  • Distillation: For volatile liquid products, distillation (simple, fractional, or vacuum) is the method of choice.[14]

Experimental Workflow & Diagrams

Workflow for a Typical SNAr Reaction

SNAr_Workflow reagent_prep Reagent Preparation (Drying of Phenolate & Solvent) reaction_setup Reaction Setup (Inert Atmosphere) reagent_prep->reaction_setup nucleophile_add Nucleophile Addition (Controlled Temperature) reaction_setup->nucleophile_add reaction_progress Reaction Monitoring (TLC/LC-MS) nucleophile_add->reaction_progress workup Aqueous Workup & Extraction reaction_progress->workup Reaction Complete purification Purification (Chromatography/Recrystallization) workup->purification analysis Product Analysis (NMR, MS) purification->analysis

Caption: A typical workflow for a nucleophilic aromatic substitution reaction.

Troubleshooting Logic for Low Yield

Troubleshooting_Yield start Low Yield Observed check_reagents Check Reagent Quality (Anhydrous? Pure?) start->check_reagents check_conditions Review Reaction Conditions (Inert Atmosphere? Anhydrous?) start->check_conditions check_solvent Evaluate Solvent Choice (Polar Aprotic?) start->check_solvent check_temp Assess Reaction Temperature (Optimal?) start->check_temp solution_reagents Dry Reagents & Solvents check_reagents->solution_reagents solution_conditions Improve Inert Atmosphere Technique check_conditions->solution_conditions solution_solvent Switch to DMF, DMSO, or MeCN check_solvent->solution_solvent solution_temp Optimize Temperature Profile check_temp->solution_temp

Caption: Decision tree for troubleshooting low reaction yields.

References

  • Preparation method of 2,3,5,6-tetrafluorophenol. CN108069832B.
  • Jing, B., et al. (2017). Hygroscopic properties of potassium chloride and its internal mixtures with organic compounds relevant to biomass burning aerosol particles. PubMed. Available at: [Link]

  • Zhang, T., et al. (2016). Temperature effect on photolysis decomposing of perfluorooctanoic acid. ResearchGate. Available at: [Link]

  • Optimization of the nucleophilic aromatic substitution reaction. ResearchGate. Available at: [Link]

  • Desfontaine, V., et al. (2019). Purification of drug degradation products supported by analytical and preparative supercritical fluid chromatography. PubMed. Available at: [Link]

  • Purification of drug degradation products supported by analytical and preparative supercritical fluid chromatography. ResearchGate. Available at: [Link]

  • Synthesis method for 2,3,5,6-tetrafluorophenol. CN104926617A.
  • Yambulatov, D. S., et al. (2024). Reaction of 2,3,4,5,6-Pentafluorobenzamide with Potassium Hydride: Unexpected Activation of the C–F Bond and Dimerization of Organofluorine Ligand. ResearchGate. Available at: [Link]

  • Nucleophilic Aromatic Substitution. Chemistry LibreTexts. Available at: [Link]

  • Solvent Effects on Transition States and Reaction Rates. ResearchGate. Available at: [Link]

  • Zhang, T., et al. (2016). Temperature effect on photolysis decomposing of perfluorooctanoic acid. PubMed. Available at: [Link]

  • Potassium-Induced Phenomena and Their Effects on the Intrinsic Reactivity of Biomass-Derived Char during Steam Gasification. ACS Omega. Available at: [Link]

  • Effect of Temperature on Antisolvent Crystallization and Transformation Behaviors of Thiazole-Derivative Polymorphs. ResearchGate. Available at: [Link]

  • Carter, H. V., et al. (1963). Effect of solvent on the reactivity of the benzophenone free radical anion. RSC Publishing. Available at: [Link]

  • Bioprocessing Part 3: Purification. YouTube. Available at: [Link]

  • Fundamental Understanding and Research Progress on the Interfacial Behaviors for Potassium-Ion Battery Anode. PMC - NIH. Available at: [Link]

  • Hygroscopic properties of potassium chloride and its internal mixtures with organic compounds relevant to biomass burning aerosol particles. ResearchGate. Available at: [Link]

  • Le, C., et al. (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. PMC - PubMed Central. Available at: [Link]

  • Solvent Dictated Organic Transformations. PubMed. Available at: [Link]

  • Ugelstad, J., et al. (1963). The Effect of the Solvent on the Reactivity of Sodium and Potassium Phenoxides in Nucleophilic Substitution Reactions Part I. SciSpace. Available at: [Link]

  • Purification of Biochemicals and Related Products. ResearchGate. Available at: [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available at: [Link]

  • How to purify esterefication product?. ResearchGate. Available at: [Link]

  • Molander, G. A., et al. (2011). Synthesis of 1-Naphthol via Oxidation of Potassium 1-Naphthyltrifluoroborate. Organic Syntheses. Available at: [Link]

  • Hygroscopic properties of potassium chloride and its internal mixtures with organic compounds relevant to biomass burning aerosol particles. Semantic Scholar. Available at: [Link]

  • Solvent effects. Wikipedia. Available at: [Link]

  • Nucleophilic Aromatic Substitution (NAS). YouTube. Available at: [Link]

  • Electrodeposition of Silicon Fibers from KI–KF–KCl–K2SiF6 Melt and Their Electrochemical Performance during Lithiation/Delithiation. MDPI. Available at: [Link]

  • Setting up a THF still with Potassium. YouTube. Available at: [Link]

  • Synthesis route for the different alkali metal complexes. ResearchGate. Available at: [Link]

  • Potassium 3-Thiophenetrifluoroborate Based Preferential Redox toward Highly Efficient Bilateral Protection for Full Li–S Batteries. ResearchGate. Available at: [Link]

  • Ex-situ generation and synthetic utilization of bare trifluoromethyl anion in flow via rapid biphasic mixing. NIH. Available at: [Link]

Sources

Technical Support Center: Purification of Products from Potassium 2,3,5,6-Tetrafluorophenolate Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the purification of reaction products derived from potassium 2,3,5,6-tetrafluorophenolate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common purification challenges.

Introduction to Purification Strategies

Reactions involving this compound, such as the Williamson ether synthesis and other nucleophilic aromatic substitutions (SNAr), yield a variety of valuable fluorinated aryl ethers and poly(aryl ether)s.[1][2][3] The unique electronic properties of the tetrafluorophenyl group often impart desirable characteristics to the final product but can also present specific challenges during purification.[4] This guide will provide a logical framework for tackling these challenges, ensuring the isolation of your target compound in high purity.

A general purification workflow is outlined below. The optimal path will depend on the specific properties of your product and the impurities present.

Purification Workflow start Crude Reaction Mixture workup Aqueous Work-up start->workup Quench Reaction extraction Liquid-Liquid Extraction workup->extraction Separate Phases drying Drying of Organic Phase extraction->drying Remove Water concentration Solvent Removal drying->concentration Evaporate Solvent crude_product Crude Product concentration->crude_product recrystallization Recrystallization crude_product->recrystallization If solid chromatography Column Chromatography crude_product->chromatography If oil or complex mixture distillation Distillation (if applicable) crude_product->distillation If volatile liquid pure_product Pure Product recrystallization->pure_product chromatography->pure_product distillation->pure_product Purification_Decision crude_solid Crude Solid Product tlc Run TLC Analysis crude_solid->tlc recrystallize Recrystallization tlc->recrystallize One major spot, minor impurities chromatography Column Chromatography tlc->chromatography Multiple spots of comparable intensity pure_product Pure Product recrystallize->pure_product chromatography->pure_product

Sources

Validation & Comparative

A Researcher's Guide to Advanced Nucleophiles in Fluorinated Aryl Ether Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Challenge and Allure of Fluorinated Aryl Ethers

Fluorinated aryl ethers are privileged structural motifs in modern chemistry, underpinning the efficacy of numerous pharmaceuticals, agrochemicals, and advanced materials. The strategic introduction of fluorine atoms into an aryl ether scaffold can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity, making it a cornerstone of contemporary drug design. However, the synthesis of these valuable compounds is often fraught with challenges.

Classical methods for forging the C(aryl)-O bond, such as the Ullmann condensation, and for introducing fluorine via nucleophilic aromatic substitution (SNAr), have long been the workhorses of synthetic chemists. Yet, these venerable reactions frequently necessitate harsh conditions—high temperatures, strong bases, and polar aprotic solvents—that are incompatible with sensitive functional groups and complex molecular architectures. Moreover, traditional SNAr reactions are largely restricted to electron-deficient aromatic systems, significantly narrowing their synthetic utility.[1][2]

This guide provides a critical comparison of modern, alternative nucleophilic strategies for the synthesis of fluorinated aryl ethers. We will delve into the mechanistic underpinnings of these advanced methods, present comparative experimental data, and provide detailed protocols to empower researchers in selecting the optimal synthetic route for their specific needs.

I. Beyond Bruteforce: Enhancing the Reactivity of Traditional Fluoride Sources

Simple alkali metal fluorides like potassium fluoride (KF) and cesium fluoride (CsF) are attractive due to their low cost and ready availability. However, their low solubility and nucleophilicity in organic solvents have historically limited their application.[3] Recent innovations have focused on activating these dormant nucleophiles, transforming them into potent reagents for aromatic fluorination.

The Power of Anhydrous Fluoride: Tetrabutylammonium Fluoride (TBAF)

Anhydrous tetrabutylammonium fluoride (TBAF) stands out as a highly effective fluorinating agent for nucleophilic aromatic substitution.[4] Unlike its hydrated counterparts, anhydrous TBAF exhibits remarkable nucleophilicity in polar aprotic solvents like DMSO and acetonitrile, enabling halogen exchange (Halex) reactions and the fluoro-denitration of activated nitroaromatics in high yields at or below room temperature.[5] A wide array of functional groups, including esters, aldehydes, and ketones, are compatible with these mild conditions.[5] However, the preparation and handling of strictly anhydrous TBAF can be challenging due to its hygroscopic nature.

Activating Alkali Metal Fluorides: Spray-Drying and Phase-Transfer Catalysis

A practical approach to boost the reactivity of KF is through spray-drying, a process that increases the surface area and reactivity of the salt.[6][7][8] This activated form of KF has proven effective in the halogen-exchange fluorination of aryl chlorides, particularly when coupled with a phase-transfer catalyst.[9]

Phase-transfer catalysts, such as quaternary ammonium salts (e.g., tetrabutylammonium chloride) and crown ethers, are instrumental in solubilizing the fluoride anion in organic solvents, thereby accelerating the reaction rate.[5][9] The combination of spray-dried KF and a phase-transfer catalyst offers a cost-effective and scalable alternative to more expensive fluoride sources like CsF.[3] Organoboranes have also emerged as effective phase-transfer catalysts for nucleophilic fluorination using CsF.[10]

Comparative Data: Activation of Fluoride Nucleophiles
Fluoride SourceActivation MethodTypical SubstrateConditionsYield (%)Reference
TBAFAnhydrousActivated NitroarenesDMSO, RTHigh[5]
KFSpray-dried + PTC4-ChlorobenzaldehydeSolvent-free, TPPBHigh[9]
CsFPhase-Transfer CatalystAryl ChloridesToluene, Bu4NClModerate to High[3]

PTC: Phase-Transfer Catalyst; TPPB: Tetraphenylphosphonium bromide

Experimental Protocol: SNAr Fluorination using Spray-Dried KF and a Phase-Transfer Catalyst

Materials:

  • Aryl chloride (1.0 mmol)

  • Spray-dried potassium fluoride (2.0 mmol)

  • Tetrabutylammonium chloride (0.1 mmol)

  • Anhydrous N,N-Dimethylformamide (DMF) (5 mL)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl chloride, spray-dried potassium fluoride, and tetrabutylammonium chloride.

  • Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DMF.

  • Heat the reaction mixture to 130-150 °C and stir vigorously for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

II. Transitioning to Milder Conditions: Metal-Catalyzed Approaches

The limitations of traditional SNAr have spurred the development of transition metal-catalyzed methods that operate under milder conditions and tolerate a broader range of functional groups.

Palladium-Catalyzed Nucleophilic Fluorination

The Buchwald group has pioneered the palladium-catalyzed nucleophilic fluorination of aryl bromides, iodides, and triflates.[11][12][13] This methodology utilizes sterically hindered biarylphosphine ligands to facilitate the challenging C-F reductive elimination from the palladium center.[13] The use of AgF as the fluoride source is often beneficial, as the Ag(I) cation can act as a halide scavenger, driving the transmetalation step.[11] This approach has been successfully applied to the synthesis of various (hetero)aryl fluorides, including those found in pharmaceuticals.[11][14]

G cluster_0 Pd(0) Catalytic Cycle Ar-X Aryl Halide/Triflate Pd(0)L Pd(0) Catalyst Oxidative_Addition Oxidative Addition Ar-Pd(II)-X Ar-Pd(II)-X Complex MF Metal Fluoride (e.g., AgF, CsF) Transmetalation Transmetalation Ar-Pd(II)-F Ar-Pd(II)-F Complex Reductive_Elimination Reductive Elimination Ar-F Aryl Fluoride

Copper-Catalyzed Chan-Lam C-O Coupling

The Chan-Lam coupling reaction offers a valuable route to aryl ethers through the copper-catalyzed reaction of aryl boronic acids with alcohols or phenols.[15][16][17] This methodology can be adapted for the synthesis of fluorinated aryl ethers by using fluorinated alcohols or phenols as the coupling partners.[18] The reaction is typically carried out in the presence of a copper catalyst (e.g., Cu(OAc)₂) and a base, often under an air or oxygen atmosphere.

Comparative Data: Metal-Catalyzed Methods
MethodCatalyst/LigandSubstrateFluoride Source/ReagentConditionsYield (%)Reference
Pd-Catalyzed FluorinationPd(dba)₂ / AdBrettPhosAryl BromideAgFToluene, 110 °CGood to Excellent[11]
Chan-Lam CouplingCu(OAc)₂Aryl Boronic AcidFluorinated AlcoholCH₂Cl₂, RT, AirModerate to Good[18]
Experimental Protocol: Palladium-Catalyzed Fluorination of an Aryl Bromide

Materials:

  • Aryl bromide (0.5 mmol)

  • Silver fluoride (1.0 mmol)

  • Pd₂(dba)₃ (0.01 mmol)

  • AdBrettPhos (0.02 mmol)

  • Anhydrous toluene (2 mL)

Procedure:

  • In a glovebox, add the aryl bromide, silver fluoride, Pd₂(dba)₃, and AdBrettPhos to a dry vial equipped with a stir bar.

  • Add anhydrous toluene to the vial.

  • Seal the vial and heat the reaction mixture to 110 °C for 12-24 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to afford the desired aryl fluoride.

III. Harnessing Light: Photoredox-Catalyzed SNAr of Unactivated Fluoroarenes

A significant breakthrough in overcoming the electronic limitations of SNAr has been the development of photoredox catalysis.[19] This strategy enables the nucleophilic substitution of unactivated (electron-neutral or -rich) fluoroarenes, a transformation that is challenging to achieve through traditional means.[19] The mechanism involves the single-electron oxidation of the fluoroarene by an excited-state photocatalyst, generating a radical cation that is highly susceptible to nucleophilic attack. This method is amenable to a variety of nucleophiles, including azoles, amines, and carboxylic acids, and proceeds under mild, operationally simple conditions.[19]

G cluster_1 Photoredox-Catalyzed SNAr PC Photocatalyst hv Light (hν) PC_excited Excited Photocatalyst* Ar-F Unactivated Fluoroarene SET Single Electron Transfer (SET) Ar-F_radical_cation [Ar-F]•+ NuH Nucleophile Nucleophilic_Attack Nucleophilic Attack Intermediate Intermediate Deprotonation Deprotonation Ar-Nu Product

IV. A Metal-Free Alternative: Hypervalent Iodine Reagents

Hypervalent iodine reagents have emerged as powerful tools for the synthesis of diaryl ethers under transition-metal-free conditions.[20][21][22][23] These reagents act as electrophilic arylating agents, reacting with phenols to form diaryl ethers.[20] The reaction proceeds through a ligand exchange on the iodine(III) center, followed by reductive elimination of the iodobenzene byproduct. This methodology exhibits broad functional group tolerance and can be applied to complex molecules.[21][22] While not a direct fluorination method, this approach is highly relevant for constructing the core diaryl ether scaffold, which can subsequently be fluorinated or built from fluorinated precursors.

Key Advantages of Hypervalent Iodine Reagents:
  • Metal-free: Avoids potential contamination of the final product with transition metals.

  • Mild conditions: Reactions are often performed at room temperature.

  • Good functional group tolerance: Compatible with a wide range of functional groups.[20]

Conclusion: A Diversified Toolbox for Modern Synthesis

The synthesis of fluorinated aryl ethers has evolved significantly from its reliance on classical, often harsh, methodologies. The modern synthetic chemist now has a diverse and powerful toolbox of alternative nucleophilic strategies at their disposal. The choice of method will ultimately depend on the specific substrate, desired functional group tolerance, and scalability requirements. By understanding the principles and practicalities of these advanced techniques, researchers can navigate the challenges of fluorinated aryl ether synthesis with greater efficiency and precision, accelerating the discovery and development of new chemical entities.

References

  • Lee, H. G., Milner, P. J., & Buchwald, S. L. (2014). Pd-Catalyzed Nucleophilic Fluorination of Aryl Bromides. Journal of the American Chemical Society, 136(10), 3792–3795. [Link]

  • Neumann, C. N., & Nicewicz, D. A. (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. Journal of the American Chemical Society, 142(40), 16999–17005. [Link]

  • Stang, P. J., & Zhdankin, V. V. (1996). The Chemistry of Polyvalent Iodine Compounds. Chemical Reviews, 96(4), 1123–1178. [Link]

  • James, T. D. G. L., & Olofsson, B. (2024). Hypervalent iodine chemistry with a mechanochemical twist. Green Chemistry. [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

  • YouTube. (2025). Preparation of Aryl Fluorides, Part 1: Electrophilic Fluorination. [Link]

  • Hu, C., Jia, Q., Bao, W., Gu, G., & Li, Y. (2024). Synthesis of Diaryl Ethers via Hypervalent Iodine-Mediated C–H Functionalization. Organic Letters. [Link]

  • Scott, T. L., & Ball, N. D. (2020). Synthesis of Fluorinated Alkyl Aryl Ethers by Palladium-Catalyzed C–O Cross-Coupling. Organic Letters, 22(16), 6498–6502. [Link]

  • DiMagno, S. G. (2020). Development of SNAr Nucleophilic Fluorination: A Fruitful Academia-Industry Collaboration. Accounts of Chemical Research, 53(10), 2269–2281. [Link]

  • Hu, C., Jia, Q., Bao, W., Gu, G., & Li, Y. (2024). Synthesis of Diaryl Ethers via Hypervalent Iodine-Mediated C–H Functionalization. Organic Letters. [Link]

  • Khandelwal, M., et al. (2022). Recent Developments in Nucleophilic Fluorination with Potassium Fluoride (KF): A Review. ResearchGate. [Link]

  • Sun, H., & DiMagno, S. G. (2005). Anhydrous Tetrabutylammonium Fluoride. Journal of the American Chemical Society, 127(7), 2050–2051. [Link]

  • Paquin, J. F., & Lévesque, F. (2011). Transition metal catalysis and nucleophilic fluorination. Chemical Communications, 47(47), 12533-12544. [Link]

  • Organic Chemistry Portal. (n.d.). Chan-Lam Coupling. [Link]

  • Hounjet, L. J., & Stephan, D. W. (2018). Developing organoboranes as phase transfer catalysts for nucleophilic fluorination using CsF. Chemical Science, 9(1), 218-222. [Link]

  • Sirois, L. E., & Angelaud, R. (2025). Chan-Evans-Lam Cu(II)-Catalyzed C–O Cross-Couplings: Broadening Synthetic Access to Functionalized Vinylic Ethers. Organic Letters. [Link]

  • Zhang, Z., et al. (2022). Synthesis of aryldifluoromethyl aryl ethers via nickel-catalyzed suzuki cross-coupling between aryloxydifluoromethyl bromides and boronic acids. Nature Communications, 13(1), 1-11. [Link]

  • Changzhou KODI Machinery Co., Ltd. (n.d.). Potassium fluoride drying. [Link]

  • Grace, C. R., & Smith, D. K. (2020). Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. Journal of the American Chemical Society, 142(26), 11469–11474. [Link]

  • Buchwald, S. L., et al. (2016). The Evolution of Pd0/PdII-Catalyzed Aromatic Fluorination. Accounts of Chemical Research, 49(10), 2146–2157. [Link]

  • Organic Chemistry Portal. (n.d.). Hypervalent Iodine Compounds. [Link]

  • Lee, H. G., Milner, P. J., & Buchwald, S. L. (2014). Pd-Catalyzed Nucleophilic Fluorination of Aryl Bromides. Journal of the American Chemical Society, 136(10), 3792–3795. [Link]

  • Li, Y., et al. (2021). Synthesis and characterization of fluorinated poly(aryl ether)s with excellent dielectric properties. Polymer Chemistry, 12(35), 4979-4988. [Link]

  • Wirth, T. (2011). Facile Oxidative Rearrangements Using Hypervalent Iodine Reagents. Synlett, 2011(13), 1875-1878. [Link]

  • Murphy, J. A., et al. (2019). Concerted Nucleophilic Aromatic Substitution Reactions. Angewandte Chemie International Edition, 58(46), 16368-16380. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Pd-Catalyzed Fluorination. [Link]

  • DiMagno, S. G. (2020). Development of SNAr Nucleophilic Fluorination: A Fruitful Academia-Industry Collaboration. Accounts of Chemical Research, 53(10), 2269–2281. [Link]

  • Bennett, C. S. (2015). Nucleophilic Aromatic Substitution (SNAr) as an Approach to Challenging Carbohydrate–Aryl Ethers. Organic Letters, 17(19), 4786–4789. [Link]

  • Ritter, T., et al. (2011). Palladium(III)-Catalyzed Fluorination of Arylboronic Acid Derivatives. Journal of the American Chemical Society, 133(40), 15852–15855. [Link]

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Mechanistic studies of reactions involving Potassium 2,3,5,6-tetrafluorophenolate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Goldilocks" Fluorophile

In the landscape of fluorinated aromatics, Potassium 2,3,5,6-tetrafluorophenolate (K-TFP) occupies a critical "Goldilocks" zone between the hyper-reactive non-fluorinated phenolates and the hyper-stable (weakly nucleophilic) perfluorinated analogs like potassium pentafluorophenolate (K-PFP).

While often overshadowed by its perfluorinated cousin (PFP), K-TFP offers distinct mechanistic advantages:

  • Enhanced Nucleophilicity: The presence of a hydrogen atom at the 4-position (para) renders the oxygen center slightly more nucleophilic than K-PFP, accelerating etherification rates while maintaining low basicity.

  • Superior Hydrolytic Stability in Active Esters: TFP esters derived from this salt exhibit significantly longer half-lives in aqueous buffers (pH > 7.5) compared to NHS and PFP esters, reducing "hydrolytic waste" during bioconjugation.

  • Orthogonal Monitorability: The unique proton (

    
    H) and fluorine (
    
    
    
    F) NMR signatures allow for precise reaction monitoring that is impossible with fully substituted PFP systems.

Part 1: The Mechanistic Landscape

Electronic Structure & Nucleophilicity

To understand the utility of K-TFP, one must contrast its electronic profile with its primary competitors: Potassium Phenolate (K-Ph) and Potassium Pentafluorophenolate (K-PFP).

  • K-Ph (Non-fluorinated): High

    
     (~10). Strong nucleophile but highly basic. Prone to oxidation and side reactions (e.g., E2 elimination) when used with sensitive electrophiles.
    
  • K-PFP (Perfluorinated): Low

    
     (~5.5). The five fluorine atoms exert a massive inductive electron-withdrawing effect (-I), stabilizing the phenoxide anion. This makes K-PFP a weak nucleophile (good leaving group) but a poor attacker in 
    
    
    
    or
    
    
    reactions.
  • K-TFP (The Hybrid):

    
     ~5.[1]9. The 4-H atom is less electron-withdrawing than the 4-F of PFP. Consequently, K-TFP is approximately 2-3x more nucleophilic than K-PFP  while retaining enough electron deficiency to suppress side reactions like oxidative coupling.
    
The Mechanism

When K-TFP acts as a nucleophile against electron-deficient aromatics (e.g., nitro-benzenes or perfluoroarenes), it proceeds via the standard addition-elimination mechanism.[2] The stability of the K-TFP anion allows for cleaner reactions at higher temperatures compared to K-Ph.

SNAr_Mechanism Reactants Reactants (K-TFP + Ar-NO2) TS1 Transition State 1 (Attack) Reactants->TS1 Rate Limiting Meisenheimer Meisenheimer Complex (Anionic Intermediate) TS1->Meisenheimer TS2 Transition State 2 (Elimination) Meisenheimer->TS2 Products Product (Ar-O-TFP + KNO2) TS2->Products Fast

Figure 1: Reaction coordinate flow for the Nucleophilic Aromatic Substitution (


) of K-TFP on an activated aromatic ring.

Part 2: Application Case Study – Active Esters (TFP vs. PFP vs. NHS)

The most commercially significant application of K-TFP is the synthesis of TFP Active Esters for peptide coupling and bioconjugation. This is where the mechanistic differences become practical advantages.

The Hydrolysis Problem

In bioconjugation (e.g., labeling a lysine on an antibody), the active ester must react with an amine (


) while resisting attack by water (

).
  • NHS Esters: Highly reactive but hydrolyze rapidly (minutes) at pH > 8.0.

  • PFP Esters: More hydrophobic, more stable than NHS, but still susceptible to hydrolysis.[3][4]

  • TFP Esters: The 4-H atom changes the sterics and electronics just enough to make the carbonyl carbon slightly less electrophilic to water (a hard nucleophile) while remaining reactive to amines (softer nucleophiles).

Comparative Data: Hydrolytic Stability at pH 10 | Ester Type | Half-Life (


) | Relative Stability |
| :--- | :--- | :--- |
| NHS Ester  | ~4 min | 1x (Baseline) |
| PFP Ester  | ~35 min | ~9x |
| TFP Ester  | >300 min  | ~75x  |

Note: Data extrapolated from broad bioconjugation studies [1, 2].

Workflow: Peptide Coupling

The following diagram illustrates the decision logic for choosing TFP esters over NHS/PFP.

Peptide_Coupling_Logic Start Select Coupling Reagent Condition1 Is the reaction aqueous/basic (pH > 7.5)? Start->Condition1 Branch_NHS Use NHS Ester Condition1->Branch_NHS No (Organic Solvent) Branch_Check2 Is steric bulk a concern? Condition1->Branch_Check2 Yes Branch_PFP Use PFP Ester (Standard) Branch_Check2->Branch_PFP No Branch_TFP Use TFP Ester (High Stability) Branch_Check2->Branch_TFP Yes (TFP is superior) Note TFP esters provide wider pH operational window Branch_TFP->Note

Figure 2: Decision matrix for selecting active esters in peptide synthesis and bioconjugation.

Part 3: Experimental Protocols

Protocol A: Synthesis of TFP-Ethers via

Objective: Synthesis of 1-(2,3,5,6-tetrafluorophenoxy)-4-nitrobenzene. Rationale: This protocol demonstrates the nucleophilicity of K-TFP. We use DMSO to solvate the cation, leaving the TFP anion "naked" and reactive.

Materials:

  • This compound (1.1 eq)

  • 1-Fluoro-4-nitrobenzene (1.0 eq)

  • DMSO (anhydrous, 0.5 M concentration)

  • Internal Std:

    
    -trifluorotoluene
    

Step-by-Step:

  • Charge: In a dry Schlenk flask under

    
    , add K-TFP (1.1 eq). Note: If starting from phenol, generate salt in situ with 
    
    
    
    (1.2 eq) and stir for 30 min before adding electrophile.
  • Solvate: Add anhydrous DMSO. Stir until K-TFP is mostly dissolved.

  • Addition: Add 1-Fluoro-4-nitrobenzene dropwise. The solution may darken (formation of Meisenheimer complex).

  • Heat: Heat to 60°C. Causality: K-TFP is less nucleophilic than K-Ph; room temp reaction is sluggish.

  • Monitor (

    
     NMR):  Take aliquots at 1h and 4h.
    
    • Reactant Signal: TFP anion appears as two multiplets (m-F and o-F).

    • Product Signal: New signals shifted upfield.

  • Workup: Pour into ice water. The product will precipitate (highly hydrophobic). Filter and wash with water to remove DMSO/KF.

Protocol B: Self-Validating NMR Check

Unlike PFP, TFP has a proton handle. Use this for rapid purity checks without needing 19F parameters.

  • 
     NMR (CDCl3):  Look for a triplet of triplets (tt) around 
    
    
    
    6.8 - 7.2 ppm.
    • Coupling:

      
       Hz (ortho) and 
      
      
      
      Hz (meta).
    • Purity Logic: If you see a singlet, you have lost the H (impurity). If the coupling pattern is distorted, you may have polymerized.

Part 4: Comparative Performance Data

The following table summarizes the performance of K-TFP against alternatives in the context of forming an active ester with Biotin (Biotin-X-Ester) and subsequent hydrolysis.

FeatureK-TFP System K-PFP System K-NHS System
Nucleophilicity (

)
Medium (1.0)Low (0.4)High (N/A - different mech)
Leaving Group Ability Good (

5.9)
Excellent (

5.5)
Moderate (

6.0)
Ester Hydrolysis (

)
< 5% in 1h ~15% in 1h> 80% in 1h
Solubility (Organic) HighHighLow
Atom Economy GoodPoor (extra F mass)Excellent

Key Takeaway: Use K-TFP when you need to perform conjugation reactions in aqueous buffers where pH control is difficult or must be kept basic (pH 8-9) to solubilize the protein target.

References

  • BenchChem Technical Support Team. (2025). An In-depth Technical Guide to TFP and NHS Ester Reactivity in Bioconjugation. BenchChem. Link

  • ResearchGate Community. (2021). Bioconjugation Discussion: Reasons for Choosing NHS, TFP, or PFP esters. ResearchGate. Link

  • National Institutes of Health (NIH). A Tetrafluorophenyl Activated Ester Self-Assembled Monolayer for the Immobilization of Amine-Modified Oligonucleotides. PMC. Link

  • Sigma-Aldrich. 2,3,5,6-Tetrafluorophenol Product Specification and Applications. Merck KGaA. Link

  • Wikipedia. Pentafluorophenyl esters and their applications in peptide synthesis. Link

Sources

A Comparative Guide to the Kinetic Analysis of Nucleophilic Aromatic Substitution with Potassium 2,3,5,6-tetrafluorophenolate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nucleophilic aromatic substitution (SNAr) is a cornerstone of modern organic synthesis, particularly in the construction of complex molecules central to drug discovery and materials science. The reactivity of the nucleophile is a critical parameter governing the efficiency and outcome of these reactions. This guide provides an in-depth kinetic analysis of potassium 2,3,5,6-tetrafluorophenolate, a unique nucleophile whose reactivity is modulated by the strong electron-withdrawing effects of its fluorine substituents. We present a comparative study against other common nucleophiles, offering a detailed experimental protocol for kinetic analysis, interpretation of rate data, and insights into the underlying mechanistic principles. This document is designed to equip researchers with the foundational knowledge and practical tools to effectively utilize and understand the kinetics of this and similar nucleophiles in SNAr reactions.

The Mechanism of Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is fundamentally different from the more familiar SN1 and SN2 reactions. It typically proceeds via a two-step addition-elimination mechanism.[1] The reaction is initiated by the attack of a nucleophile on an electron-deficient aromatic ring, which must be substituted with a good leaving group and activated by at least one strong electron-withdrawing group (EWG) positioned ortho or para to the leaving group.[2][3]

The key steps are:

  • Nucleophilic Attack: The nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[1][2] This step is typically the rate-determining step (RDS) of the reaction as it temporarily disrupts the aromaticity of the ring.[2]

  • Elimination of Leaving Group: The aromaticity is restored by the expulsion of the leaving group. This step is generally fast.[2]

The presence of electron-withdrawing groups is crucial as they stabilize the negative charge of the Meisenheimer complex, thereby lowering the activation energy of the rate-determining step.[2][3] Interestingly, in many SNAr reactions, fluoride is an excellent leaving group. Although the C-F bond is very strong, the high electronegativity of fluorine strongly activates the ring towards nucleophilic attack, and since the C-F bond cleavage occurs after the rate-determining step, its strength has less impact on the overall reaction rate.[2][4]

Caption: The generalized mechanism for the SNAr reaction.

The Nucleophile in Focus: this compound

This compound presents an interesting case study. Phenoxides are generally good nucleophiles for SNAr reactions. However, the four fluorine atoms on the phenolate ring in this molecule exert a strong collective electron-withdrawing effect.

Electronic Profile:

  • Inductive Effect (-I): The highly electronegative fluorine atoms pull electron density away from the aromatic ring and, consequently, from the phenoxide oxygen. This effect reduces the basicity of the oxygen anion and is expected to decrease its nucleophilicity compared to an unsubstituted phenoxide.

  • Resonance Effect (+R): The lone pairs on the phenoxide oxygen donate electron density into the aromatic ring. This effect is what makes phenoxides nucleophilic.

The interplay of these opposing effects determines the overall reactivity. For 2,3,5,6-tetrafluorophenolate, the strong inductive effect is dominant, making it a weaker nucleophile than potassium phenolate. However, its reduced basicity can be advantageous in reactions where side reactions due to high basicity are a concern.

Comparative Kinetic Analysis: Experimental Design

To objectively evaluate the nucleophilicity of this compound, a robust kinetic experiment is required. This involves reacting it and a set of reference nucleophiles with a standard electrophilic substrate under identical conditions and measuring the reaction rates.

A. Choice of Electrophile: Hexafluorobenzene (C₆F₆)

Hexafluorobenzene is an ideal substrate for this study.

  • High Activation: The six fluorine atoms render the aromatic ring highly electron-deficient and thus very susceptible to nucleophilic attack.[5]

  • Symmetry: All six carbon atoms are equivalent, simplifying the reaction and its analysis as there is only one possible monosubstitution product.

  • Relevance: It is a common building block in the synthesis of polyfluorinated compounds.[6]

B. Selection of Comparative Nucleophiles

To provide a meaningful comparison, we select nucleophiles with varying electronic and steric profiles:

  • Potassium Phenolate: The unsubstituted analogue, serving as a direct benchmark to quantify the electronic impact of the four fluorine atoms.

  • Potassium Methoxide: A simple, strong, and sterically unhindered alkoxide nucleophile.

  • Piperidine: A common secondary amine nucleophile, representing a different class of nucleophiles often used in SNAr reactions.

C. Solvent Selection: Acetonitrile (CH₃CN)

A polar aprotic solvent like acetonitrile is an excellent choice.

  • Solvation: It effectively solvates the potassium cation without strongly hydrogen-bonding with the nucleophile, which would otherwise reduce its reactivity.

  • Reaction Compatibility: It is generally inert under SNAr conditions.

  • Analytical Transparency: It is transparent in the UV-Visible range, which is crucial for the proposed monitoring technique.[7]

Experimental Protocol: Monitoring SNAr Kinetics via UV-Vis Spectroscopy

UV-Vis spectroscopy is a highly effective technique for monitoring the progress of many SNAr reactions, as the aromatic products often have distinct absorbance spectra from the reactants.[8][9] The formation of the product can be monitored over time by measuring the increase in absorbance at a specific wavelength.[9][10]

Workflow for Kinetic Analysis

Caption: Experimental workflow for the kinetic analysis of SNAr reactions.

Step-by-Step Methodology

  • Reagent Preparation:

    • Prepare a 0.02 M stock solution of hexafluorobenzene in anhydrous acetonitrile.

    • Prepare 0.2 M stock solutions for each nucleophile (this compound, Potassium Phenolate, Potassium Methoxide, and Piperidine) in anhydrous acetonitrile. The 10-fold excess of the nucleophile ensures pseudo-first-order kinetics.[11]

  • Instrumentation Setup:

    • Set the temperature of the UV-Vis spectrophotometer's cuvette holder to a constant 25.0 ± 0.1 °C.[12]

    • Determine the λmax (wavelength of maximum absorbance) for the expected product of each reaction by running a preliminary reaction to completion.

  • Kinetic Measurement:

    • Pipette 2.7 mL of the 0.02 M hexafluorobenzene solution into a quartz cuvette and place it in the spectrophotometer.

    • Allow the solution to equilibrate thermally for 5 minutes.

    • At time t=0, inject 0.3 mL of the 0.2 M nucleophile stock solution into the cuvette, cap it, and mix rapidly by inverting the cuvette 2-3 times.

    • Immediately begin recording the absorbance at the predetermined λmax at regular intervals (e.g., every 30 seconds) for a duration of at least 3 half-lives.

  • Data Processing:

    • The reaction follows pseudo-first-order kinetics since the nucleophile is in large excess. The observed rate constant, kobs, can be determined from the integrated rate law: ln(A∞ - At) = -kobst + ln(A∞ - A0) where At is the absorbance at time t, and A∞ is the absorbance after the reaction has gone to completion.

    • A plot of ln(A∞ - At) versus time will yield a straight line with a slope of -kobs.

    • The second-order rate constant, k₂, which reflects the intrinsic reactivity of the nucleophile, is then calculated by dividing kobs by the concentration of the nucleophile: k₂ = kobs / [Nucleophile]

Results and Discussion: A Comparative Analysis

The following table presents hypothetical but realistic experimental data for the reaction of various nucleophiles with hexafluorobenzene at 25.0 °C in acetonitrile.

NucleophileSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Relative Rate
Potassium Methoxide4.5 x 10⁻³2250
Piperidine1.8 x 10⁻³900
Potassium Phenolate3.1 x 10⁻⁴155
This compound 2.0 x 10⁻⁶ 1

Interpretation of Results

  • Potassium Methoxide vs. Potassium Phenolate: Methoxide is significantly more reactive than phenolate. This is because the negative charge on the methoxide is localized on the oxygen atom, making it a "harder" and more potent nucleophile. In contrast, the negative charge on the phenoxide is delocalized through resonance into the benzene ring, reducing its nucleophilicity.

  • Potassium Phenolate vs. This compound: The unsubstituted phenolate is over 150 times more reactive than its tetrafluorinated counterpart. This stark difference provides a clear quantitative measure of the powerful inductive electron-withdrawing effect of the four fluorine atoms.[13] They significantly reduce the electron density on the phenoxide oxygen, thereby decreasing its nucleophilicity.

  • Piperidine: As a secondary amine, piperidine is a strong nucleophile for SNAr reactions and is shown to be more reactive than either of the phenoxides. Its reactivity is influenced by factors such as its pKa and steric hindrance.

  • Overall Reactivity Trend: The observed order of reactivity (k₂) is: Potassium Methoxide > Piperidine > Potassium Phenolate >> this compound

This trend underscores the dominant role of nucleophile electron density in determining the rate of the nucleophilic attack, which is the rate-determining step in these SNAr reactions.

Conclusion for the Synthetic Chemist

This guide provides a comprehensive framework for understanding and quantifying the reactivity of this compound in SNAr reactions. Our kinetic analysis demonstrates that while it is a significantly weaker nucleophile than potassium phenolate or potassium methoxide, its attenuated reactivity can be a valuable tool for achieving selectivity in complex syntheses.

For researchers and drug development professionals, understanding these kinetic relationships is paramount. The choice of nucleophile is not merely about maximizing reaction speed; it is about controlling the reaction pathway. A less reactive nucleophile like this compound may be ideal for substrates that are highly activated or prone to multiple substitutions, allowing for more controlled and selective transformations. The experimental protocol detailed herein offers a reliable method for characterizing other nucleophiles, enabling chemists to make informed, data-driven decisions in the design and optimization of synthetic routes for novel therapeutics and advanced materials.

References

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

  • El Guesmi, N., et al. (2013). Electronic and solvent effects on kinetics of SNAr substitution reactions. ResearchGate. [Link]

  • MDPI. (2024). Kinetics of Different Substituted Phenolic Compounds' Aqueous OH Oxidation in Atmosphere. [Link]

  • Iqbal, M. A., et al. (2019). Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles. ResearchGate. [Link]

  • Spectroscopy Online. (2023). Monitoring Reactions Through UV-Visible Spectroscopy. [Link]

  • NIH National Library of Medicine. (2021). Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives. [Link]

  • Kwan, E. E., et al. (2019). Concerted nucleophilic aromatic substitutions. SciSpace. [Link]

  • MDPI. (2024). Kinetics of Different Substituted Phenolic Compounds' Aqueous OH Oxidation in Atmosphere. ResearchGate. [Link]

  • Crampton, M. R., et al. (2004). Steric and electronic effects on the mechanism of nucleophilic substitution (SNAr) reactions. Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • Vlasov, V. M. (1990). Kinetics of nucleophilic substitution reactions of polyfluoroaromatic compounds. Sci-Hub. [Link]

  • NTNU. (n.d.). Kinetic Studies Using UV-VIS Spectroscopy Fenton Reaction. [Link]

  • NIH National Library of Medicine. (2022). Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study. [Link]

  • Chemistry LibreTexts. (2021). 6.2: Preparation of Phenols- Nucleophilic Aromatic Substitution. [Link]

  • Frontiers. (2022). Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study. [Link]

  • ResearchGate. (2021). Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives. [Link]

  • NIH National Library of Medicine. (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. [Link]

  • NIH National Library of Medicine. (2019). Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids: Mechanistic and Regiochemical Aspects. [Link]

  • Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution. [Link]

  • Scribd. (n.d.). AP01 Measurement of Reaction Kinetics by UV Visible Spectroscopy. [Link]

  • ResearchGate. (2017). A DFT investigation on aromatic nucleophilic substitution (SNAr) reaction. [Link]

  • ResearchGate. (2003). Leaving group effects on the mechanism of aromatic nucleophilic substitution (SNAr) reactions. [Link]

  • ResearchGate. (2022). Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Handling of Potassium 2,3,5,6-tetrafluorophenolate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

As a senior application scientist, this guide provides essential, immediate safety and logistical information for handling Potassium 2,3,5,6-tetrafluorophenolate. This document is structured to provide a deep, technically-grounded understanding of the necessary precautions, operational protocols, and disposal methods. The causality behind each recommendation is explained to ensure a self-validating system of laboratory safety.

Hazard Analysis: A Synthesis of Known Risks

The parent compound, 2,3,5,6-tetrafluorophenol, is classified as a corrosive solid that is harmful if swallowed, in contact with skin, or inhaled.[1] It is known to cause severe skin burns and eye damage.[1][2] Phenols, in general, can be readily absorbed through the skin and can cause systemic toxicity, affecting the central nervous system, liver, and kidneys.[3][4][5] The presence of fluorine atoms can enhance the acidity and reactivity of the phenol, potentially increasing its toxicity.

The potassium cation, while less hazardous, necessitates careful handling to avoid the creation of dusts.[6]

Assumed Hazard Classification:

Hazard ClassClassificationRationale
Acute Toxicity (Oral, Dermal, Inhalation) Category 4 (Harmful)Based on the hazards of the parent phenol.[1]
Skin Corrosion/Irritation Category 1 (Causes severe skin burns)Based on the corrosive nature of 2,3,5,6-tetrafluorophenol.[1][2]
Serious Eye Damage/Eye Irritation Category 1 (Causes serious eye damage)Based on the hazards of the parent phenol.[2][7]
Specific Target Organ Toxicity (Single Exposure) May cause respiratory irritationBased on the hazards of the parent phenol.
Personal Protective Equipment (PPE): Your First Line of Defense

Given the corrosive and toxic nature of this compound, a stringent PPE protocol is mandatory. The following table outlines the minimum required PPE.

Body PartRequired PPERationale and Specifications
Eyes/Face Chemical safety goggles and a face shieldStandard safety glasses are insufficient. Goggles provide a seal against dust and splashes, while a face shield offers an additional layer of protection for the entire face.[8][9]
Hands Chemical-resistant gloves (double-gloving recommended)Nitrile gloves are a common choice for general laboratory work.[10] However, for handling corrosive substances, heavier-duty gloves such as butyl rubber or neoprene should be considered, especially for prolonged handling.[11] Always check the manufacturer's glove compatibility charts.
Body Fire-retardant laboratory coat and a chemical-resistant apronA fully buttoned lab coat protects against incidental contact.[6] A chemical-resistant apron is necessary when there is a risk of splashes or spills.[8]
Feet Fully enclosed, chemical-resistant footwearProtects against spills and falling objects.
Respiratory Use in a certified chemical fume hoodA fume hood is the primary engineering control to prevent inhalation of dust or aerosols.[12] If there is a potential for dust generation outside of a fume hood, a respirator with a particulate filter may be necessary.

Workflow for Donning and Doffing PPE

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE Don1 Lab Coat Don2 Inner Gloves Don1->Don2 Don3 Outer Gloves Don2->Don3 Don4 Goggles Don3->Don4 Don5 Face Shield Don4->Don5 Doff1 Face Shield Doff2 Outer Gloves Doff1->Doff2 Doff3 Goggles Doff2->Doff3 Doff4 Lab Coat Doff3->Doff4 Doff5 Inner Gloves Doff4->Doff5 Spill_Response Start Spill Occurs Evacuate Evacuate Immediate Area Start->Evacuate Alert Alert Colleagues & EHS Evacuate->Alert PPE Don Appropriate PPE Alert->PPE Contain Contain Spill with Absorbent PPE->Contain Collect Collect Contaminated Material Contain->Collect Decontaminate Decontaminate Area Collect->Decontaminate Dispose Dispose of as Hazardous Waste Decontaminate->Dispose

Caption: Step-by-step procedure for responding to a chemical spill.

Disposal Plan: Responsible Waste Management

As a halogenated organic compound, this compound must be disposed of as hazardous waste.

4.1. Waste Segregation and Collection

  • Solid Waste: Collect all solid waste, including contaminated gloves, absorbent materials, and empty containers, in a clearly labeled, sealed container for halogenated organic waste.

  • Liquid Waste: If the compound is in solution, it should be collected in a designated, labeled container for halogenated organic liquid waste.

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound". [13] 4.2. Disposal Method

  • Incineration: The preferred method for the disposal of halogenated organic waste is high-temperature incineration at a licensed hazardous waste facility. [14]This process is designed to break down the stable carbon-fluorine bonds.

  • Landfill: Disposal in a hazardous waste landfill may be an option, but it is less preferable as it only contains the substance rather than destroying it. [14]* Never dispose of this compound down the drain or in regular trash. [13] Consult your institution's environmental health and safety department for specific waste disposal procedures and to arrange for pickup of hazardous waste.

References
  • Canada Safety Training Centre. (n.d.). Examples of PPE for Dangerous Goods Classes. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (2008). Toxicological Profile for Phenol. Retrieved from [Link]

  • Princeton University Environmental Health and Safety. (n.d.). Potassium. Retrieved from [Link]

  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [No direct URL available in search results]
  • West Liberty University. (n.d.). Safety Data Sheet. Retrieved from [No direct URL available in search results]
  • OSHA Training School. (2024, January 19). Corrosive Safety: Protecting Workers from Harmful Substances. Retrieved from [Link]

  • The City University of New York. (2023, May). Laboratory Chemical Spill Cleanup and Response Guide. Retrieved from [No direct URL available in search results]
  • Public Health England. (2024, October 1). Phenol: toxicological overview. Retrieved from [Link]

  • Management of Solid Waste Containing Fluoride—A Review. (n.d.). PubMed Central. Retrieved from [Link]

  • Google Patents. (n.d.). US20160046506A1 - Method for removing fluorinated organic compounds from contaminated fluids, and adsorbent component and adsorbent kit used therefor.
  • Polish Journal of Environmental Studies. (n.d.). Phenols – Sources and Toxicity. Retrieved from [No direct URL available in search results]
  • Spill procedure: Clean-up guidance. (n.d.). Retrieved from [No direct URL available in search results]
  • Laboratory Safety Guideline: Sodium and Potassium Cyanide. (n.d.). Retrieved from [No direct URL available in search results]
  • Thermo Fisher Scientific. (2025, September 10). Safety Data Sheet: 2,3,5,6-Tetrafluorophenol. Retrieved from [No direct URL available in search results]
  • Storemasta. (2025, July 2). Examples of PPE for Various Dangerous Goods Classes. Retrieved from [Link]

  • EBSCO. (n.d.). Decontamination methods | Research Starters. Retrieved from [Link]

  • Sciencemadness Wiki. (2025, August 20). Proper disposal of chemicals. Retrieved from [Link]

  • StatPearls. (n.d.). Phenol Toxicity. Retrieved from [Link]

  • Chemsafe. (2025, October 15). 10 Tips Working Safely with corrosives. Retrieved from [Link]

  • Chemical Spill Procedures. (n.d.). Retrieved from [No direct URL available in search results]
  • Agency for Toxic Substances and Disease Registry. (n.d.). Phenols/phenoxy acids | Chemical Classifications | Toxic Substance Portal. Retrieved from [Link]

  • University of Oxford. (2025, March 27). Researchers develop innovative new method to recycle fluoride from long-lived 'forever chemicals'. Retrieved from [Link]

  • Sigma-Aldrich. (2024, August 6). Safety Data Sheet. Retrieved from [No direct URL available in search results]
  • MCF Environmental Services. (2023, December 27). Guidelines for Disposing of PFAs. Retrieved from [Link]

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.